XL PI3K/mTOR inhibitor
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[3-[[3-(3,5-dimethoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]-3-methoxy-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N5O6S/c1-19-12-13-20(14-28(19)42-4)31(37)33-21-8-7-9-25(17-21)43(38,39)36-30-29(34-26-10-5-6-11-27(26)35-30)32-22-15-23(40-2)18-24(16-22)41-3/h5-18H,1-4H3,(H,32,34)(H,33,37)(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDAVYHDQWPBEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3NC5=CC(=CC(=C5)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Elucidation of Xl Pi3k/mtor Inhibitors
ATP-Competitive Binding and Kinase Inhibition Profile
A key feature of many dual PI3K/mTOR inhibitors is their ability to compete with adenosine (B11128) triphosphate (ATP) for binding to the catalytic sites of both PI3K and mTOR kinases. researchgate.netresearchgate.net This competitive inhibition prevents the transfer of phosphate (B84403) groups to downstream substrates, thereby blocking signal transduction. The structural similarity between the ATP-binding pockets of PI3K and mTOR facilitates the design of single molecules capable of targeting both enzymes. researchgate.netnih.gov
Pan-Class I PI3K Isoform Inhibition
Many dual PI3K/mTOR inhibitors exhibit broad activity against all four Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ). wikipedia.orgaacrjournals.org This pan-Class I inhibition is considered advantageous as different cancer types may rely on distinct PI3K isoforms for their growth and survival. For instance, while some tumors harbor activating mutations in PIK3CA (encoding the p110α isoform), others may depend on signaling through p110β or other isoforms. aacrjournals.org By inhibiting all Class I isoforms, these inhibitors can cast a wider net, potentially overcoming the redundancy within the PI3K family. Research has shown that pan-class I PI3K inhibition can be more effective in suppressing cancer cell proliferation and survival compared to isoform-selective inhibitors in certain contexts.
Dual Catalytic Inhibition of mTORC1 and mTORC2
The mTOR kinase exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). nih.gov First-generation mTOR inhibitors, such as rapamycin (B549165) and its analogs (rapalogs), primarily act as allosteric inhibitors of mTORC1. wikipedia.orgspandidos-publications.com A significant limitation of these agents is their inability to directly inhibit mTORC2, which can lead to a feedback activation of Akt signaling, thereby attenuating their therapeutic efficacy. nih.govpnas.org
In contrast, ATP-competitive dual PI3K/mTOR inhibitors are designed to block the kinase activity of both mTORC1 and mTORC2. wikipedia.orgaacrjournals.org This dual inhibition prevents the phosphorylation of key downstream effectors of both complexes, leading to a more comprehensive blockade of the mTOR pathway. nih.govpnas.org By inhibiting mTORC2, these compounds prevent the phosphorylation of Akt at Serine 473, a critical step for its full activation, thus circumventing the feedback loop that plagues rapalogs. nih.govashpublications.org
Modulation of Proximal and Distal Signaling Events
The inhibition of PI3K and mTOR by these dual inhibitors leads to a cascade of effects on downstream signaling molecules, profoundly altering cellular processes such as proliferation, growth, and survival.
Impact on AKT Phosphorylation States (e.g., Thr308, Ser473)
A central consequence of dual PI3K/mTOR inhibition is the significant reduction in the phosphorylation of Akt, a key downstream effector of PI3K. Full activation of Akt requires phosphorylation at two key residues: Threonine 308 (Thr308) in the activation loop by PDK1, and Serine 473 (Ser473) in the hydrophobic motif, a modification primarily mediated by mTORC2. oncotarget.com
By inhibiting PI3K, these dual inhibitors prevent the generation of PIP3, which is necessary for the recruitment of Akt and PDK1 to the plasma membrane, thereby reducing Thr308 phosphorylation. oncotarget.com Simultaneously, by inhibiting the catalytic activity of mTORC2, they directly block the phosphorylation of Akt at Ser473. nih.govashpublications.org Studies have demonstrated that dual PI3K/mTOR inhibitors, such as NVP-BEZ235, effectively reduce the phosphorylation of Akt at both Thr308 and Ser473. aacrjournals.orgoncotarget.com This dual blockade of Akt phosphorylation is a key mechanistic advantage over inhibitors that only target a single node in the pathway.
| Inhibitor Type | Effect on p-Akt (Thr308) | Effect on p-Akt (Ser473) | Rationale |
|---|---|---|---|
| Pan-PI3K Inhibitor | Decrease | Decrease (indirectly) | Inhibits PIP3 production, preventing Akt and PDK1 recruitment. |
| mTORC1 Inhibitor (Rapalog) | Increase (Feedback) | Increase (Feedback) | Inhibition of S6K1 relieves feedback inhibition on PI3K. nih.gov |
| Dual PI3K/mTOR Inhibitor | Decrease | Decrease | Inhibits both PI3K (upstream of Thr308) and mTORC2 (responsible for Ser473). aacrjournals.orgoncotarget.com |
Regulation of mTOR Substrates (e.g., S6K, 4E-BP1)
The inhibition of mTORC1 by dual PI3K/mTOR inhibitors leads to the dephosphorylation of its two major downstream substrates: ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). ashpublications.orgspandidos-publications.com The phosphorylation of S6K and 4E-BP1 is crucial for the regulation of protein synthesis. nih.govresearchgate.net
In their hypophosphorylated state, 4E-BPs bind to the eukaryotic initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex and thereby inhibiting cap-dependent translation. ahajournals.org Inhibition of mTORC1 by dual inhibitors leads to dephosphorylated 4E-BP1, which then sequesters eIF4E and suppresses the translation of mRNAs that are critical for cell growth and proliferation. pnas.org Similarly, the dephosphorylation of S6K by these inhibitors leads to a decrease in ribosome biogenesis and protein synthesis. nih.gov Studies have shown that dual PI3K/mTOR inhibitors effectively suppress the phosphorylation of both S6K and 4E-BP1. pnas.orgnih.gov
| Inhibitor | Effect on p-S6K | Effect on p-4E-BP1 | Reference |
|---|---|---|---|
| Rapamycin | Strongly Inhibits | Partially and transiently inhibits | pnas.org |
| PP242 (ATP-competitive mTOR inhibitor) | Effectively Inhibits | Effectively Inhibits | spandidos-publications.com |
| OSI-027 (Dual mTORC1/2 inhibitor) | Inhibits | Inhibits | pnas.org |
Crosstalk with Other Intracellular Signaling Cascades (e.g., MAPK/ERK, NFκB)
The PI3K/mTOR pathway does not operate in isolation; it engages in extensive crosstalk with other signaling networks, most notably the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. oncotarget.comresearchgate.net Inhibition of the PI3K/mTOR pathway can sometimes lead to the compensatory activation of the MAPK/ERK pathway, which can limit the antitumor efficacy of the inhibitors. oncotarget.com This feedback activation can occur through various mechanisms, including the relief of inhibitory signals from S6K to the MAPK pathway. oncotarget.comaging-us.com
For example, treatment with the dual PI3K/mTOR inhibitor BEZ235 has been shown to induce the phosphorylation of ERK in some cancer cell lines. oncotarget.com This suggests that while the PI3K/mTOR pathway is effectively blocked, the cell attempts to compensate by upregulating a parallel survival pathway.
Furthermore, there is evidence of crosstalk between the PI3K/mTOR pathway and the nuclear factor-kappa B (NF-κB) signaling pathway. ulisboa.pt The IKK complex, a central regulator of NF-κB, has been shown to interact with components of the mTOR pathway, and in some contexts, inhibition of PI3K can modulate NF-κB activity. oncotarget.comulisboa.pt The intricate nature of this crosstalk highlights the complexity of cellular signaling and the potential for resistance mechanisms to emerge following targeted therapy. mdpi.com
Preclinical Efficacy Studies of Xl Pi3k/mtor Inhibitors
In Vitro Cellular Efficacy Assessments
Comprehensive Panel Screening for Sensitivity Across Diverse Cell Lineages
The efficacy of dual PI3K/mTOR inhibitors has been evaluated across extensive panels of human cancer cell lines, revealing a broad spectrum of antiproliferative activity. For instance, a screen of 436 cancer cell lines demonstrated that VS-5584 has widespread antiproliferative effects, with a notable sensitivity in cell lines harboring PIK3CA mutations. nih.gov Similarly, a comprehensive screening of 707 cell lines from 47 different tumor types was conducted to assess sensitivity to the PIM/PI3K/mTOR triple kinase inhibitor IBL-302. embopress.org
Studies have shown that the sensitivity to these inhibitors can be influenced by the genetic background of the cancer cells. For example, NVP-BEZ235 selectively induced cell death in breast cancer cell lines with HER2 amplification or PIK3CA mutations, but not in those with PTEN loss or KRAS mutations. nih.govpnas.org In osteosarcoma, dual PI3K/mTOR inhibitors were found to be significantly more potent than inhibitors targeting only PI3K. nih.gov
The preclinical efficacy of various dual inhibitors has been demonstrated in a range of cancer types:
Glioblastoma: Dactolisib (NVP-BEZ235) has been shown to inhibit cell viability and enhance the effects of standard treatments in glioblastoma cell lines. oncotarget.com The novel inhibitor DS7423 inhibited the growth of glioma cell lines and glioma-initiating cells at nanomolar concentrations. oncotarget.com
Breast Cancer: In HER2-dependent breast cancers, PI3K inhibitors have been shown to induce significant apoptosis. aacrjournals.org GDC-0084, a brain-penetrant inhibitor, has shown promise in models of PIK3CA-mutant breast cancer brain metastases. aacrjournals.orgharvard.edu
Colon Cancer: BEZ235 has been found to impair cell proliferation, survival, and invasion in human colon cancer cells. dovepress.com
Renal Cancer: The novel inhibitor SN202 has demonstrated preclinical antitumor effects in renal cancer cells. tandfonline.com
Leukemia: Voxtalisib (B1684596) has been shown to inhibit the proliferation of leukemia cell lines in a dose-dependent manner. nih.gov
| Inhibitor | Cancer Type | Key Findings | Citations |
| VS-5584 | Various | Broad antiproliferative activity in a 436 cell line screen; increased sensitivity in PIK3CA mutant lines. | nih.gov |
| IBL-302 | Various | Screened against 707 cell lines from 47 tumor types. | embopress.org |
| NVP-BEZ235 | Breast Cancer | Selective cell death in HER2 amplified and PIK3CA mutant lines. | nih.govpnas.org |
| Dactolisib (NVP-BEZ235) | Glioblastoma | Inhibits cell viability and enhances standard of care treatment effects. | oncotarget.com |
| DS7423 | Glioma | Potent growth inhibition of glioma cell lines and initiating cells. | oncotarget.com |
| GDC-0084 | Breast Cancer Brain Metastases | Effective against PIK3CA-mutant models. | aacrjournals.orgharvard.edu |
| BEZ235 | Colon Cancer | Impairs proliferation, survival, and invasion. | dovepress.com |
| SN202 | Renal Cancer | Preclinical antitumor activity demonstrated. | tandfonline.com |
| Voxtalisib | Leukemia | Dose-dependent inhibition of proliferation. | nih.gov |
Dose- and Time-Dependent Inhibition of Cell Proliferation and Viability
Dual PI3K/mTOR inhibitors consistently demonstrate a dose- and time-dependent reduction in the proliferation and viability of cancer cells. For instance, the novel inhibitor GNE-477 efficiently decreased the viability of primary human renal cell carcinoma (RCC) cells in a dose- and time-dependent manner. aging-us.com Similarly, PQR309, a PI3K/mTORC1/2 inhibitor, induced dose- and time-dependent cytotoxicity in glioblastoma cells. spandidos-publications.com
The potency of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) values. PF-04691502 has been shown to have low nanomolar IC50 values against various PI3K isoforms and mTOR. spandidos-publications.com In a study on aggressive B-cell non-Hodgkin lymphomas, the IC50 of the mTOR inhibitor INK-128 ranged from 0.014 to 0.170 μM. spandidos-publications.com The dual inhibitor PKI-587 also showed potent growth inhibition with corresponding IC50 values that matched the suppression of downstream signaling pathways. celcuity.com Voxtalisib inhibited the proliferation of four leukemia cell lines with IC50 values below 5 μM, while showing a much weaker effect on normal blood cells. nih.gov
Induction of Cell Cycle Arrest (e.g., G1 phase)
A common mechanism of action for dual PI3K/mTOR inhibitors is the induction of cell cycle arrest, most frequently in the G1 phase. spandidos-publications.com This G1 arrest is often associated with the downregulation of key regulatory proteins.
Several studies have detailed this effect:
PF-04691502 was found to induce G1 cell cycle arrest in aggressive B-cell non-Hodgkin lymphoma cells by inhibiting the protein level of cyclin D1. spandidos-publications.com
BEZ235 , in combination with radiation, caused G1 phase arrest in oral squamous cell carcinoma cells, which was linked to the downregulation of cyclin D1/CDK4 activity. oncotarget.com
LY294002 , a PI3K inhibitor, induced G1 cell cycle arrest in prostate and ovarian cancer cells, an effect accompanied by decreased expression of G1-associated proteins like cyclin D1 and CDK4. researchgate.netphysiology.org
PQR309 was shown to significantly arrest the cell cycle in the G1 phase in glioblastoma cells. spandidos-publications.com
Combined treatment with temsirolimus (B1684623) and BEZ235 or ZSTK474 resulted in G0/G1 cell cycle arrest. plos.org
This blockade of the G1-S transition is a key contributor to the growth-inhibitory effects of these compounds. researchgate.netoncotarget.com
Apoptosis Induction and Characterization
Dual PI3K/mTOR inhibitors have been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines. frontiersin.orgnih.gov This process is often characterized by the cleavage of poly (ADP-ribose) polymerase (PARP), a marker of apoptosis. nih.govpnas.org
For example, NVP-BEZ235 induced PARP cleavage in breast cancer cell lines, indicating an apoptotic process. nih.govpnas.orgpnas.org Similarly, treatment with PKI-587 induced cleaved PARP in a breast cancer cell line. celcuity.com The inhibitor GDC-0084 was also found to induce apoptosis selectively in PIK3CA-mutant breast cancer brain metastatic cell lines in a dose-dependent manner. aacrjournals.orgharvard.edu
Further investigation has revealed that the apoptotic mechanism may involve alternative pathways. Studies with NVP-BEZ235 suggest that the induced apoptosis might be partially independent of the typical caspase-9-mediated mitochondrial pathway, instead potentially involving the extrinsic executioner caspase-2. nih.govpnas.org In glioblastoma cells, the inhibitor PQR309 induced apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bax and Bad, leading to the activation of cleaved caspase-3. spandidos-publications.com
| Inhibitor | Cancer Type | Apoptotic Markers/Pathways | Citations |
| NVP-BEZ235 | Breast Cancer | PARP cleavage; potentially involves caspase-2. | nih.govpnas.orgpnas.org |
| PKI-587 | Breast Cancer | Cleaved PARP induction. | celcuity.com |
| GDC-0084 | Breast Cancer Brain Metastases | Dose-dependent apoptosis in PIK3CA-mutant lines. | aacrjournals.orgharvard.edu |
| PQR309 | Glioblastoma | Downregulation of Bcl-2; upregulation of Bax, Bad; activation of cleaved caspase-3. | spandidos-publications.com |
| PF-04691502 | B-cell non-Hodgkin Lymphoma | Promotes apoptosis. | spandidos-publications.com |
| Dactolisib (NVP-BEZ235) | Glioblastoma | Induces pro-apoptotic effects. | oncotarget.com |
Autophagy Modulation and Its Implications
The inhibition of the PI3K/mTOR pathway is known to induce autophagy, a cellular recycling process. aacrjournals.orgaacrjournals.org While autophagy can sometimes promote cell death, it is more often considered a pro-survival mechanism that can confer resistance to cancer therapies. plos.orgaacrjournals.org
Inhibition of mTOR signaling, a key event downstream of PI3K, triggers the formation of autophagosomes. aacrjournals.orgnih.gov Consequently, treatment with PI3K/mTOR inhibitors like PI-103 and NVP-BEZ235 has been shown to induce autophagy in cancer cells. aacrjournals.org This therapy-induced autophagy can promote tumor cell survival, potentially limiting the effectiveness of the inhibitors themselves. plos.orgaacrjournals.org
This has led to the exploration of combination therapies. For instance, inhibiting autophagy with agents like chloroquine (B1663885) has been shown to enhance the apoptotic effects of dual PI3K/mTOR inhibitors in glioma and pancreatic cancer models. aacrjournals.orgaacrjournals.org Similarly, the autophagy inhibitor hydroxychloroquine (B89500) (HCQ) was found to synergize with the mTOR inhibitor temsirolimus to induce apoptosis in melanoma cells. plos.org These findings suggest that targeting autophagy could be a strategy to overcome resistance to PI3K/mTOR inhibitors. aacrjournals.org
Effects on Cellular Migration, Invasion, and Metastatic Potential
The PI3K/mTOR pathway plays a role in regulating cell migration and invasion, which are crucial steps in the metastatic cascade. dovepress.com Preclinical studies have shown that dual PI3K/mTOR inhibitors can effectively reduce these processes in vitro.
Transwell migration and invasion assays have been used to demonstrate these effects. For example, NVP-BEZ235 significantly decreased the migration and invasion of laryngeal squamous cell carcinoma cell lines. researchgate.net In colon cancer cells, both BEZ235 and knockdown of PI3KCA resulted in a significant reduction in cell migration and invasion. dovepress.com Dactolisib was also shown to attenuate migration and invasion in glioblastoma cell lines. oncotarget.com
Furthermore, the PI3K/mTOR inhibitor voxtalisib has been shown to inhibit CXCL12-induced migration and invasion in mantle cell lymphoma (MCL) cells. researchgate.net In primary human RCC cells, GNE-477 potently inhibited cell migration and invasion. aging-us.com These findings highlight the potential of dual PI3K/mTOR inhibitors to interfere with the metastatic process. mdpi.com
In Vivo Efficacy Studies in Preclinical Models
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research, allowing for the in vivo evaluation of novel therapeutic agents.
Dual PI3K/mTOR inhibitors have consistently demonstrated significant tumor growth inhibition and, in some cases, regression across a variety of xenograft models. For instance, a study using a PC3 human prostate cancer xenograft model, which is null for the tumor suppressor PTEN, showed that the dual inhibitor VS-5584 led to substantial tumor growth inhibition of 79% and 113% at two different doses. nih.gov Similarly, in breast cancer models, single-agent treatment with PI3K/mTOR pathway inhibitors, including the dual inhibitor NVP-BEZ235, resulted in significant inhibition of in vivo growth in HER2+ models. aacrjournals.org Furthermore, these inhibitors were effective in overcoming trastuzumab resistance, with the combination leading to overt tumor regressions in resistant xenograft models. aacrjournals.org
In models of hematological malignancies, the effects are also pronounced. In a xenograft mouse model derived from MOLM-13 cells (carrying MLL-AF9 fusion and FLT3 mutation), treatment with the dual inhibitor BEZ-235 led to significantly delayed tumor progression. ashpublications.org Another dual PI3K/mTOR inhibitor, PF-04691502, demonstrated potent preclinical activity in aggressive B-cell non-Hodgkin lymphomas by inducing G1 cell cycle arrest. oncotarget.com Studies with the novel triple-acting PIM/PI3K/mTOR inhibitor, IBL-302, have also shown single-agent efficacy in suppressing tumor growth in subcutaneous BT-474 and HCC-1954 breast cancer xenograft models. nih.govresearchgate.net
The dual PI3K/mTOR inhibitor GDC-0084 has been shown to effectively inhibit the growth of U87 MG glioblastoma in tumor-bearing mice. mdpi.com Likewise, preclinical evaluations of other dual inhibitors like PI-103 and NVP-BEZ235 have demonstrated efficacy in blocking the growth of glioblastoma cells in vivo. oncotarget.com In cutaneous T-cell lymphoma (CTCL) xenograft models, the dual inhibitor PF-04691502 induced significant apoptosis. nih.gov
Table 1: In Vivo Tumor Growth Inhibition by XL PI3K/mTOR Inhibitors in Xenograft Models
| Compound | Cancer Type | Xenograft Model | Outcome | Citation |
|---|---|---|---|---|
| VS-5584 | Prostate Cancer | PC3 (PTEN-null) | Significant tumor growth inhibition (79% and 113%) | nih.gov |
| NVP-BEZ235 | Breast Cancer | HER2+ | Significant inhibition of in vivo growth | aacrjournals.org |
| NVP-BEZ235 | Breast Cancer | Trastuzumab-resistant | Tumor regression (in combination with trastuzumab) | aacrjournals.org |
| BEZ-235 | Acute Myeloid Leukemia | MOLM-13 (MLL-AF9, FLT3-ITD+) | Delayed tumor progression | ashpublications.orgmdpi.com |
| PF-04691502 | B-cell Non-Hodgkin Lymphoma | Potent anti-lymphoma activity | oncotarget.com | |
| IBL-302 | Breast Cancer | BT-474, HCC-1954 | Single-agent tumor growth suppression | nih.govresearchgate.net |
| GDC-0084 | Glioblastoma | U87 MG | Inhibition of tumor growth | mdpi.com |
| PF-04691502 | Cutaneous T-Cell Lymphoma | Patient-derived | Induced significant apoptosis | nih.gov |
Genetically engineered mouse (GEM) models, where specific genetic alterations are introduced to mimic human diseases, provide a more physiologically relevant context to study cancer development and therapeutic response. In a GEM model of ovarian cancer driven by KRAS activation and PTEN deletion, the dual PI3K/mTOR inhibitor PF-04691502, in combination with a MEK inhibitor, led to the regression of transplanted adenocarcinomas. researchgate.netresearchgate.net
Studies in GEM models of colorectal cancer have also provided valuable insights. While a dual PI3K/mTOR inhibitor (NVP-BEZ235) was effective in a model with wild-type KRAS, it had no effect on tumor size in a model with mutant KRAS, despite effectively inhibiting the PI3K pathway. mit.edu However, combining PI3K/mTOR inhibition with MEK inhibition resulted in maximal tumor regression in the KRAS-mutant model. mit.edu This highlights the importance of the genetic context in determining the efficacy of these inhibitors and suggests rational combination strategies.
In a Kras-driven lung cancer model, the dual pan-PI3K and mTOR inhibitor BEZ235 was able to substantially suppress the growth of tumors induced by a Pik3ca mutation but not those driven by Kras mutation alone. oup.com However, combining MEK and PI3K inhibition in Kras mutant cancers led to marked synergy in shrinking tumors and a significant survival advantage. oup.com
Xenograft Models (e.g., Subcutaneous, Orthotopic, Patient-Derived Xenografts)
Analysis of Tumor Growth Inhibition and Regression
Therapeutic Potential Across Disease Contexts (Preclinical Evidence)
The preclinical evidence strongly supports the therapeutic potential of dual PI3K/mTOR inhibitors across a spectrum of cancers, with particularly compelling data in hematological malignancies.
The PI3K/AKT/mTOR pathway is frequently activated in hematological malignancies and plays a crucial role in their pathogenesis. mdpi.comnih.govoatext.com
Acute Myeloid Leukemia (AML): The PI3K/Akt/mTOR pathway is constitutively activated in a large percentage of AML cases. oatext.com Preclinical studies have shown that dual PI3K/mTOR inhibitors are more effective than single-agent mTOR inhibitors in AML models. oatext.com In xenograft models of AML with MLL-AF9+/FLT3-ITD+, BEZ235 therapy resulted in delayed tumor progression and prolonged survival. mdpi.com In vitro, BEZ235 reduced the viability of AML cells and induced cell cycle arrest. mdpi.com Dual inhibition with BEZ-235 has shown preferential antileukemic activity in MLL-rearranged AML. ashpublications.org
Lymphomas: There is a wealth of preclinical data supporting the anti-tumor activity of dual PI3K/mTOR inhibitors in various lymphoma subtypes. researchgate.netmdpi.com For example, the dual inhibitor PQR309 (bimiralisib) has shown in vitro antitumor activity in a large panel of lymphoma cell lines. aacrjournals.org In preclinical models of Burkitt lymphoma, the dual PI3K/mTOR inhibitor NVP-BEZ235 inhibited proliferation and induced apoptosis. oncotarget.com In diffuse large B-cell lymphoma (DLBCL), combined treatment with the dual PI3K/mTOR inhibitor BEZ235 and a histone deacetylase inhibitor showed potent preclinical activity both in vitro and in vivo. nih.gov
Chronic Lymphocytic Leukemia (CLL): The PI3K pathway is a key node in B-cell receptor (BCR) signaling, which is critical for the survival and proliferation of CLL cells. nih.gov Dual PI3K/mTOR inhibitors are considered to have the potential to be highly active in CLL, possibly overcoming resistance mechanisms to more specific PI3K inhibitors. nih.gov Preclinical studies have shown that dual inhibition of PI3Kδ and PI3Kγ with duvelisib (B560053) results in more robust anti-tumor activity in CLL models compared to inhibiting the delta isoform alone. frontiersin.orgmdpi.com
Acute Lymphoblastic Leukemia (ALL): The PI3K/mTOR pathway is also a therapeutic target in ALL. frontiersin.org In vivo studies using pediatric Ph-like ALL xenograft models have shown that mTOR inhibition significantly inhibited leukemia proliferation and enhanced long-term animal survival. frontiersin.org Other approaches using dual PI3K/mTOR inhibitors have also demonstrated preliminary efficacy in these xenograft models. frontiersin.org In T-ALL models, inhibition of PI3K/mTOR with BEZ235 enhanced the antileukemic effect of dexamethasone (B1670325). mdpi.com
Table 2: Preclinical Efficacy of XL PI3K/mTOR Inhibitors in Hematological Malignancies
| Malignancy | Compound(s) | Key Findings | Citation |
|---|---|---|---|
| Acute Myeloid Leukemia (AML) | BEZ235 | Delayed tumor progression and prolonged survival in xenograft models. Preferential activity in MLL-rearranged AML. | ashpublications.orgmdpi.com |
| Lymphomas | PQR309, NVP-BEZ235, BEZ235 | In vitro antitumor activity in various lymphoma cell lines. Inhibition of proliferation and apoptosis in Burkitt lymphoma. Potent activity in DLBCL models when combined with an HDAC inhibitor. | oncotarget.comaacrjournals.orgnih.gov |
| Chronic Lymphocytic Leukemia (CLL) | Duvelisib | More robust anti-tumor activity with dual PI3Kδ/γ inhibition compared to single isoform inhibition. | frontiersin.orgmdpi.com |
| Acute Lymphoblastic Leukemia (ALL) | Sirolimus, Other dual PI3K/mTOR inhibitors | Inhibition of leukemia proliferation and enhanced survival in xenograft models. Enhanced efficacy of dexamethasone in T-ALL. | mdpi.comfrontiersin.org |
in Solid Tumors
The dual inhibition of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) pathways has been a significant area of investigation in oncology. Voxtalisib (XL765, SAR245409) is a potent, orally bioavailable, ATP-competitive inhibitor of both PI3K and mTOR. d-nb.infoaacrjournals.org It targets all four Class I PI3K isoforms and mTOR, demonstrating selectivity over a broad range of other human kinases. aacrjournals.org Preclinical studies have explored the efficacy of Voxtalisib and other XL compounds across a variety of solid tumor types.
Glioblastoma Multiforme
Glioblastoma multiforme (GBM) is the most aggressive primary brain tumor in adults. d-nb.info The PI3K/Akt pathway is frequently hyperactivated in GBM, making it a key therapeutic target. d-nb.infonih.gov
Voxtalisib has demonstrated significant anti-tumor activity in preclinical GBM models. d-nb.infonih.gov It exhibits robust anti-proliferative effects in various GBM cell lines, including U-87 MG, U-251 MG, and U-373 MG. d-nb.info This is achieved through the decreased phosphorylation of key signaling proteins like Akt, GSK3β, and p70S6K, leading to a reduction in cyclin D1 expression and subsequent G1-phase cell cycle arrest. d-nb.info The sensitivity of GBM cell lines to Voxtalisib appears to be influenced by their genetic makeup; cells with PIK3CA mutations or amplifications without co-occurring RAS mutations are the most sensitive. d-nb.info
In vivo studies using GBM xenografts have further substantiated these findings. Voxtalisib, administered alone or in combination with the standard-of-care chemotherapy temozolomide (B1682018) (TMZ), markedly suppressed the growth of both subcutaneous and intracranial GBM xenografts. d-nb.infonih.gov This treatment also led to prolonged survival in tumor-bearing mice, indicating that Voxtalisib can effectively penetrate the blood-brain barrier. d-nb.info In one study, Voxtalisib monotherapy resulted in a greater than 12-fold reduction in median tumor bioluminescence compared to the control group and improved median survival. nih.gov The combination of Voxtalisib and TMZ yielded a 140-fold reduction in median bioluminescence. nih.gov
Biochemical analyses of treated tumors revealed a significant inhibition of PI3K signaling, as evidenced by reduced phosphorylation of S6, a downstream effector of the mTOR pathway. nih.gov These preclinical data provided a strong rationale for the clinical investigation of Voxtalisib in GBM patients. nih.govaacrjournals.org
Table 1: Preclinical Efficacy of Voxtalisib in Glioblastoma Multiforme Models
| Model System | Key Findings | Reference(s) |
|---|---|---|
| GBM cell lines (U-87 MG, U-251 MG, U-373 MG) | Potent anti-proliferative activity; decreased phosphorylation of Akt, GSK3β, p70S6K; G1-phase cell cycle arrest. | d-nb.info |
| GBM cell lines with diverse genetics | Highest sensitivity in cells with PIK3CA mutations/amplifications without RAS mutations. | d-nb.info |
| Subcutaneous & Intracranial GBM xenografts | Marked suppression of tumor growth, prolonged survival of tumor-bearing mice. | d-nb.infonih.gov |
| Intracranial GBM39 xenograft | >12-fold reduction in tumor bioluminescence with monotherapy; 140-fold reduction with TMZ combination. | nih.gov |
Melanoma
The PI3K/AKT/mTOR pathway is also implicated in the pathogenesis of melanoma. mdpi.com Preclinical studies have investigated the potential of Voxtalisib in this malignancy, particularly in the context of resistance to other targeted therapies. mdpi.comaacrjournals.org
In melanoma models resistant to BRAF inhibitors like vemurafenib, the addition of an AKT or mTORC1 inhibitor was shown to reverse resistance. mdpi.com This highlights the potential of dual PI3K/mTOR inhibition as a strategy to overcome acquired resistance. Preclinical studies have confirmed that dual pharmacological inhibition of the PI3K and MAPK pathways can lead to improved therapeutic activity in melanoma models. mdpi.com
Combination strategies have been a key focus. In preclinical melanoma models, combining a MEK inhibitor with a dual PI3K/mTOR inhibitor like Voxtalisib demonstrated synergistic activity. aacrjournals.org This approach was found to be effective in models of NRAS-mutant melanoma. aacrjournals.org However, a phase Ib study combining the MEK inhibitor pimasertib (B605615) with Voxtalisib in patients with advanced solid tumors, including BRAF V600-mutant melanoma, showed low tolerability and limited clinical efficacy, leading to its discontinuation. mdpi.com
Breast Cancer
The PI3K pathway is one of the most frequently altered pathways in breast cancer, particularly in estrogen receptor-positive (ER+) and HER2-negative subtypes. clinicaltrials.govmdpi.com This has made it a prime target for therapeutic intervention.
Preclinical studies have shown that Voxtalisib can effectively inhibit the growth of breast cancer cells. aacrjournals.orgexelixis.com In xenograft models of MCF-7 breast adenocarcinoma cells, which harbor an activating mutation in PIK3CA, oral administration of Voxtalisib resulted in significant inhibition of PI3K and mTOR signaling. aacrjournals.org This led to a significant slowing of tumor growth. aacrjournals.org The anti-tumor effects were associated with the inhibition of tumor cell proliferation, induction of apoptosis, and inhibition of angiogenesis. aacrjournals.org
Preclinical data also suggested that aberrant activation of the PI3K pathway may contribute to resistance to aromatase inhibitors in ER+, HER2- breast cancer. clinicaltrials.gov This provided the rationale for clinical trials combining Voxtalisib with letrozole (B1683767) in this patient population. clinicaltrials.govtandfonline.com
Table 2: Preclinical Efficacy of Voxtalisib in Breast Cancer Models
| Model System | Key Findings | Reference(s) |
|---|---|---|
| MCF-7 breast adenocarcinoma xenografts (PIK3CA mutant) | Significant inhibition of PI3K and mTOR signaling; significant slowing of tumor growth. | aacrjournals.org |
Colorectal Cancer
The PI3K/AKT/mTOR pathway is also a critical signaling cascade in colorectal cancer (CRC). mdpi.comnih.gov Preclinical models have suggested the potential of dual PI3K/mTOR inhibitors like Voxtalisib in this disease. mdpi.com
Lung Cancer (e.g., Non-Small Cell Lung Cancer)
The PI3K/Akt/mTOR pathway is an attractive target for anticancer therapy in non-small cell lung cancer (NSCLC). nih.gov Preclinical studies have demonstrated that Voxtalisib can slow tumor growth or cause tumor shrinkage in lung cancer models. exelixis.com
In a non-small cell lung cancer (NSCLC) xenograft model, substantial regression of tumors treated with Voxtalisib was observed even after dosing was stopped. aacrjournals.org This was in contrast to treatment with rapamycin, which primarily inhibited proliferation without inducing significant apoptosis. aacrjournals.org This suggests that the dual inhibition of PI3K and mTOR by Voxtalisib may offer advantages over targeting only the mTOR/Raptor complex. aacrjournals.org Preclinical evidence also suggests strong activity of dual PI3K/mTOR inhibitors in lung cancer cell lines. nih.gov Voxtalisib has been shown to exhibit broad antitumor activity by simultaneously inhibiting PI3K and mTOR targets. spandidos-publications.com
Nasopharyngeal Carcinoma
Information specifically regarding preclinical efficacy studies of XL PI3K/mTOR inhibitors in nasopharyngeal carcinoma was not prominently available in the searched literature.
Endometrial Cancer
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is frequently overactivated in endometrial cancer, making it a key therapeutic target. aacrjournals.org Dysregulation often results from mutations in PIK3CA and loss of PTEN function, which are common genetic aberrations in this cancer type. aacrjournals.orgmdpi.com Preclinical studies investigating dual PI3K/mTOR inhibitors have demonstrated significant antitumor activity in endometrial cancer models, particularly those with specific genetic alterations.
Dual PI3K/mTOR inhibitors such as NVP-BEZ235 have shown the ability to reduce cell growth in various cancer cell lines, with the greatest sensitivity observed in endometrial cancer cells harboring PIK3CA and/or PTEN mutations. aacrjournals.org In mouse xenograft models using endometrial cell lines with PTEN mutations (AN3CA) or both PTEN and PIK3CA mutations (Hec-59), NVP-BEZ235 significantly suppressed tumor growth. aacrjournals.org Similarly, the dual inhibitors PF-04691502 and PF-05212384 displayed antiproliferative activity in vitro, which translated to tumor growth inhibition in vivo. aacrjournals.org Notably, in a xenograft model with a PIK3CA mutation (MFE-280), these inhibitors led to tumor regression. aacrjournals.org
Other second-generation mTOR inhibitors that target both mTORC1 and mTORC2, such as AZD8055 and OSI-027, have also shown dose-dependent growth inhibition in various xenograft models, including those for endometrial cancer. aacrjournals.org While direct preclinical data on XL765 specifically in endometrial cancer models is limited in the provided context, a phase I study of XL765 (SAR245409) was initiated for patients with advanced solid tumors, and a phase II trial of another PI3K inhibitor, XL147, was ongoing in endometrial cancer, suggesting a strong rationale for targeting this pathway. aacrjournals.orgnih.gov The efficacy of these inhibitors is often linked to the induction of cell cycle arrest and apoptosis. nih.gov
Table 1: Preclinical Efficacy of PI3K/mTOR Inhibitors in Endometrial Cancer Models
| Compound | Inhibitor Type | Model System | Key Findings | Reference(s) |
|---|---|---|---|---|
| NVP-BEZ235 | Dual PI3K/mTOR | Endometrial cancer cell lines | Greatest sensitivity in cells with PIK3CA and/or PTEN mutations. | aacrjournals.org |
| NVP-BEZ235 | Dual PI3K/mTOR | AN3CA (PTEN mutant) & Hec-59 (PTEN/PIK3CA mutant) xenografts | Significantly suppressed tumor growth. | aacrjournals.org |
| PF-04691502 | Dual PI3K/mTOR | Endometrial cancer cell lines & xenografts | Antiproliferative activity in vitro and tumor growth inhibition in vivo. | aacrjournals.org |
| PF-05212384 | Dual PI3K/mTOR | MFE-280 (PIK3CA mutant) xenograft | Induced tumor regression. | aacrjournals.org |
| AZD8055 | mTORC1/2 | Endometrial cancer cell lines & xenografts | Dose-dependent growth inhibition. | aacrjournals.org |
Pancreatic Cancer
Pancreatic ductal adenocarcinoma (PDAC) is characterized by frequent activation of the PI3K signaling pathway, often driven by oncogenic KRAS mutations. nih.govbmj.com This makes the PI3K/mTOR cascade a rational target for therapeutic intervention. nih.gov Preclinical studies have evaluated various inhibitors targeting this pathway, demonstrating their potential to induce apoptosis and inhibit cell cycle progression in human pancreatic cancer cell lines. nih.gov
Dual PI3K/mTOR inhibitors have shown promise in PDAC models. For instance, BEZ235 revealed efficacy in in vivo models of PDAC. oncotarget.com Studies using a large platform of murine PDAC cell lines driven by KrasG12D or p110αH1047R mutations found that these cells were sensitive to BEZ235. oncotarget.com Another dual inhibitor, VS-5584, effectively inhibited both PI3K and mTOR signaling in PDAC cell lines, as evidenced by a decrease in the phosphorylation of AKT and S6. oncotarget.com However, treatment with VS-5584 alone did not induce significant cell death, suggesting the activation of compensatory survival pathways, such as the MEK/ERK pathway. oncotarget.com Indeed, combining PI3K/mTOR inhibition with MEK inhibitors resulted in synergistic antitumor activity, leading to enhanced cell death and significant tumor growth inhibition in PDAC xenograft mouse models. nih.govoncotarget.com
The compound XL765 (SAR245409) has been identified as a dual PI3K/mTOR inhibitor. wjgnet.com While specific preclinical efficacy data for XL765 in pancreatic cancer models were not detailed in the provided search results, its inclusion in early phase clinical trials for advanced solid tumors provides a basis for its potential application in pancreatic cancer. wjgnet.com The general preclinical consensus for pancreatic cancer suggests that dual inhibition of the PI3K/mTOR pathway is a valid strategy, but combination therapies are likely necessary to overcome resistance mechanisms. nih.govoncotarget.com
Table 2: Preclinical Efficacy of PI3K/mTOR Inhibitors in Pancreatic Cancer Models
| Compound | Inhibitor Type | Model System | Key Findings | Reference(s) |
|---|---|---|---|---|
| BEZ235 | Dual PI3K/mTOR | Murine PDAC cell lines (KrasG12D or p110αH1047R driven) | Demonstrated sensitivity and efficacy in PDAC models. | oncotarget.com |
| VS-5584 | Dual PI3K/mTOR | PDAC cell lines & xenograft mouse model | Inhibited PI3K/mTOR signaling; antitumor activity was significantly enhanced when combined with an ERK inhibitor. | oncotarget.com |
| ZSTK474 (PI3K) + RO5126766 (MEK) | Combination | Human pancreatic cancer cell lines | Combination decreased cell viability. | nih.gov |
Ovarian Cancer
The PI3K/AKT/mTOR pathway is one of the most frequently altered signaling cascades in ovarian cancer, associated with tumor progression and resistance to chemotherapy. mdpi.comglowm.com Preclinical studies have validated this pathway as a critical therapeutic target. In mouse models, genetic activation of the PI3K pathway through Pik3ca mutation and PTEN deletion led to the development of ovarian tumors, and subsequent pharmacological inhibition of PI3K/mTOR delayed tumor growth and prolonged survival. mdpi.com
The dual PI3K/mTOR inhibitor XL765 has demonstrated efficacy in preclinical ovarian cancer models. aacrjournals.orgexelixis.com Oral administration of XL765 significantly slowed tumor growth or induced tumor shrinkage in multiple xenograft models, including ovarian cancer. aacrjournals.org These effects were correlated with the inhibition of tumor cell proliferation, induction of apoptosis, and anti-angiogenic activity. aacrjournals.org Further studies evaluated XL765 in an OVCAR-3 human ovarian xenograft tumor model, which exhibits PIK3CA amplification, and confirmed its significant antitumor efficacy in vivo. aacrjournals.org
Table 3: Preclinical Efficacy of PI3K/mTOR Inhibitors in Ovarian Cancer Models
| Compound | Inhibitor Type | Model System | Key Findings | Reference(s) |
|---|---|---|---|---|
| XL765 (SAR245409) | Dual PI3K/mTOR | Ovarian cancer xenograft models | Slowed tumor growth, caused tumor shrinkage, inhibited proliferation, and induced apoptosis. | aacrjournals.orgexelixis.com |
| XL765 (SAR245409) | Dual PI3K/mTOR | OVCAR-3 (PIK3CA amplified) xenograft | Significant in vivo antitumor efficacy. | aacrjournals.org |
| Gedatolisib (B612122) | Dual PI3K/mTOR | Patient-derived ovarian cancer xenografts | Exhibited antitumor activity. | frontiersin.org |
| PF-04691502 | Dual PI3K/mTOR | Patient-derived ovarian cancer xenografts | Exhibited antitumor activity. | frontiersin.org |
Other Preclinical Disease Models (e.g., Sarcoma, Bladder Transitional Cell Carcinoma)
Sarcoma
The PI3K/Akt/mTOR pathway is frequently upregulated in various sarcoma subtypes, providing a strong rationale for targeted inhibition. iiarjournals.org Preclinical studies have demonstrated the effectiveness of this approach. In a panel of sarcoma cell lines, constitutive activation of the PI3K/Akt/mTOR pathway was observed, and the mTOR inhibitor ridaforolimus (B1684004) showed potent growth inhibitory effects. iiarjournals.org
More specifically, dual PI3K/mTOR inhibitors have shown significant promise. In preclinical models of uterine leiomyosarcoma, the dual inhibitor BEZ235 (dactolisib) demonstrated surprisingly strong efficacy, causing tumor shrinkage in patient-derived xenograft (PDX) models. eurekalert.org The presence of the protein P-S6S240, a marker of PI3K/mTOR pathway activation, was associated with this response. eurekalert.org In osteosarcoma, systematic genetic and chemical screens identified the PI3K/mTOR pathway as a key vulnerability. nih.gov Dual PI3K/mTOR inhibitors were effective at inducing apoptosis in primary human and mouse osteosarcoma cell cultures, whereas inhibitors targeting only PI3K or mTOR individually were not as effective. nih.gov The dual inhibitor GSK2126458 also showed in vivo activity against osteosarcoma. nih.gov
Table 4: Preclinical Efficacy of PI3K/mTOR Inhibitors in Sarcoma Models
| Compound | Inhibitor Type | Model System | Sarcoma Subtype | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Ridaforolimus | mTOR | Sarcoma cell lines | Various | Potent cell growth inhibition (IC50 <10 nM). | iiarjournals.org |
| BEZ235 (Dactolisib) | Dual PI3K/mTOR | Patient-derived xenografts (PDX) | Leiomyosarcoma | Caused tumor shrinkage and stable disease in multiple PDX models. | eurekalert.org |
| GSK2126458 | Dual PI3K/mTOR | Primary osteosarcoma cultures & in vivo models | Osteosarcoma | Induced apoptosis in vitro and demonstrated in vivo activity. | nih.gov |
Bladder Transitional Cell Carcinoma
The PI3K/AKT/mTOR pathway is also frequently activated in bladder cancer and represents a potential therapeutic target. aacrjournals.org Preclinical studies have shown that mTOR inhibitors can reduce cancer cell viability and tumor growth in bladder cancer models. spandidos-publications.comnih.gov
The development of dual PI3K and mTORC1/2 inhibitors has offered a more comprehensive way to target this pathway. The dual inhibitor NVP-BEZ235 was tested in an orthotopic bladder cancer model and was found to effectively block the PI3K/Akt/mTOR pathway and reduce tumor growth when administered intravesically. spandidos-publications.com Another novel oral mTORC1/2 inhibitor, TAK-228, strongly inhibited cell proliferation in vitro and reduced tumor growth and angiogenesis in in vivo xenograft models of bladder cancer. aacrjournals.org The antitumor effects of TAK-228 were synergistic when combined with the PI3Kα inhibitor TAK-117 or with paclitaxel (B517696) chemotherapy. aacrjournals.org Dactolisib, another dual PI3K/mTOR inhibitor, was shown to suppress tumor cell growth in eight different human bladder cancer cell lines by inducing cell cycle arrest and apoptosis. explorationpub.com These studies support the investigation of dual PI3K/mTOR inhibitors as a promising strategy for bladder cancer treatment.
Table 5: Preclinical Efficacy of PI3K/mTOR Inhibitors in Bladder Cancer Models
| Compound | Inhibitor Type | Model System | Key Findings | Reference(s) |
|---|---|---|---|---|
| NVP-BEZ235 | Dual PI3K/mTOR | MBT-2 orthotopic bladder cancer model | Intravesical administration effectively blocked the PI3K/Akt/mTOR pathway and reduced tumor growth. | spandidos-publications.com |
| TAK-228 | mTORC1/2 | Bladder cancer cell lines & xenografts | Strongly inhibited cell proliferation, tumor growth, and angiogenesis. | aacrjournals.org |
| TAK-228 + TAK-117 | mTORC1/2 + PI3Kα | Bladder cancer models | Synergistic antitumor effects in vitro and in vivo. | aacrjournals.org |
Molecular and Cellular Phenotypes Induced by Xl Pi3k/mtor Inhibitors
Regulation of Cell Cycle Progression
The PI3K/mTOR pathway is a central regulator of cell growth and proliferation. By inhibiting this pathway, voxtalisib (B1684596) exerts significant control over the cell cycle, primarily by inducing a G1 phase arrest. researchgate.netmejdd.org This cytostatic effect is a key mechanism of its anti-tumor activity. mejdd.org
Mechanisms of G1 Cell Cycle Arrest
Voxtalisib's induction of G1 cell cycle arrest is a direct consequence of its inhibitory action on the PI3K/mTOR pathway. researchgate.netmejdd.org This pathway, when active, promotes the synthesis of proteins essential for the G1/S phase transition. researchgate.net Inhibition of mTOR by voxtalisib blocks the translation of key mRNAs, thereby preventing the production of these critical proteins and halting the cell cycle in the G1 phase. researchgate.net This arrest prevents cells from entering the DNA synthesis (S) phase, a crucial step for proliferation. Studies in various cancer cell lines, including those of aggressive B-cell non-Hodgkin lymphomas, have demonstrated the ability of voxtalisib to induce G1 cell cycle arrest. mdpi.com
Transcriptional and Post-Translational Control of Cell Cycle Regulators
The G1 phase arrest induced by voxtalisib is mediated through the modulation of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDKs), cyclins, and CDK inhibitors (CKIs).
Cyclins and CDKs: The progression through the G1 phase and the transition into the S phase are driven by the activity of cyclin D-CDK4/6 and cyclin E-CDK2 complexes. Voxtalisib treatment has been shown to decrease the expression of cyclins, such as cyclin D1 and cyclin E. selleckchem.com This reduction in cyclin levels leads to decreased formation and activity of the CDK complexes that are necessary for cell cycle progression.
CDK Inhibitors (e.g., p21Cip1 and p27Kip1): The activity of cyclin-CDK complexes is negatively regulated by CDK inhibitors (CKIs) of the Cip/Kip family, which includes p21Cip1 and p27Kip1. nih.govnih.gov These proteins play a crucial role in enforcing the G1 checkpoint and inducing cell cycle exit. nih.gov Research indicates that inhibitors of the PI3K/mTOR pathway can increase the expression of p21 and p27. selleckchem.com The tumor suppressor functions of p21 and p27 are primarily mediated by their ability to bind to and inhibit the activity of cyclin-CDK complexes within the nucleus. nih.gov Interestingly, at low concentrations, these inhibitors can promote the assembly of active kinase complexes, while at higher concentrations, they act as inhibitors. doi.org The PI3K/mTOR pathway can negatively regulate p27, and its inhibition can lead to increased nuclear and cytosolic levels of p27, contributing to cell cycle arrest. researchgate.net
The following table summarizes the effects of voxtalisib on key cell cycle regulators:
| Cell Cycle Regulator | Effect of Voxtalisib | Consequence |
| Cyclin D1 | Decreased expression selleckchem.com | Reduced CDK4/6 activity, G1 arrest |
| Cyclin E | Decreased expression selleckchem.com | Reduced CDK2 activity, G1 arrest |
| p21Cip1 | Increased expression selleckchem.com | Inhibition of cyclin-CDK complexes, G1 arrest |
| p27Kip1 | Increased expression selleckchem.comresearchgate.net | Inhibition of cyclin-CDK complexes, G1 arrest |
Apoptotic Signaling and Execution
In addition to its cytostatic effects, voxtalisib can also induce apoptosis, or programmed cell death, in various cancer cells. clinisciences.comscienceopen.commejdd.org The induction of apoptosis is a critical component of its anti-tumor activity and is often observed at lower concentrations compared to PI3K-selective inhibitors. clinisciences.comselleckchem.com
Activation of Pro-Apoptotic Pathways (e.g., Caspases, Bax/Bak)
Voxtalisib triggers the intrinsic apoptotic pathway, which is characterized by mitochondrial outer membrane permeabilization (MOMP) and subsequent activation of caspases. embopress.orgnih.gov
Caspase Activation: Studies have shown that voxtalisib induces caspase-dependent apoptosis. nih.gov In primary chronic lymphocytic leukemia (CLL) cells, voxtalisib led to apoptosis with a notable impact observed after 48 hours. nih.gov The activation of effector caspases, such as caspase-3, is a hallmark of apoptosis and leads to the cleavage of key cellular substrates, ultimately resulting in cell death. selleckchem.comdntb.gov.ua The activation of initiator caspases, like caspase-9, is a critical step that follows the release of cytochrome c from the mitochondria. embopress.orgplos.org
Bax/Bak Activation: The BCL-2 family proteins BAX and BAK are essential effectors of MOMP. nih.gov Upon activation, these proteins oligomerize in the outer mitochondrial membrane, forming pores that allow for the release of pro-apoptotic factors like cytochrome c. nih.gov While direct evidence for voxtalisib's specific interaction with BAX and BAK is still emerging, its ability to induce the intrinsic apoptotic pathway strongly suggests the involvement of these proteins. embopress.orgplos.org The activation of BAX and BAK can be triggered by BH3-only proteins, which are also regulated by the PI3K/mTOR pathway. nih.gov
Modulation of Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL, Mcl-1)
The pro-apoptotic activity of BAX and BAK is counteracted by anti-apoptotic proteins of the BCL-2 family, including Bcl-2, Bcl-xL, and Mcl-1. nih.gov Voxtalisib can modulate the levels and activity of these proteins to promote apoptosis.
Bcl-2 and Bcl-xL: The PI3K/AKT pathway can promote the expression and function of anti-apoptotic proteins like BCL-2 and BCL-xL. d-nb.info By inhibiting this pathway, voxtalisib can lead to a decrease in the levels of these protective proteins, thereby lowering the threshold for apoptosis induction.
Mcl-1: Mcl-1 is a critical anti-apoptotic protein that is known to be regulated by the PI3K/mTOR pathway. d-nb.info The PI3K/AKT signaling cascade can prevent the degradation of Mcl-1. d-nb.info Inhibition of this pathway by voxtalisib can lead to the downregulation and/or degradation of Mcl-1. nih.gov The degradation of Mcl-1 is a key event that can sensitize cells to apoptosis.
The table below outlines the impact of voxtalisib on key apoptotic regulators:
| Apoptotic Regulator | Effect of Voxtalisib | Consequence |
| Caspases | Activation nih.gov | Execution of apoptosis |
| Bax/Bak | Implied Activation embopress.orgnih.gov | Mitochondrial outer membrane permeabilization |
| Bcl-2 | Potential Downregulation d-nb.info | Reduced anti-apoptotic defense |
| Bcl-xL | Potential Downregulation d-nb.info | Reduced anti-apoptotic defense |
| Mcl-1 | Downregulation/Degradation d-nb.infonih.gov | Reduced anti-apoptotic defense, sensitization to apoptosis |
Role of Endoplasmic Reticulum Stress in Apoptosis Induction
Recent studies have highlighted the role of endoplasmic reticulum (ER) stress in the apoptotic effects of voxtalisib, particularly in glioblastoma (GBM) cells. scienceopen.comspandidos-publications.comspandidos-publications.com
Prolonged ER stress can trigger apoptosis through the unfolded protein response (UPR). spandidos-publications.comspandidos-publications.com Voxtalisib has been shown to induce ER stress-dependent apoptosis in GBM cells. scienceopen.comspandidos-publications.com This is mediated through the activation of the CHOP/DR5 pathway. scienceopen.com The inhibition of mTOR signaling by voxtalisib appears to be the primary driver of this ER stress, more so than the inhibition of PI3K. scienceopen.com The induction of ER stress by voxtalisib can lead to an increase in the expression of ER stress markers such as GRP78 and GADD153 (also known as CHOP). spandidos-publications.com This ER stress-mediated pathway represents an additional mechanism by which voxtalisib can promote cell death in cancer cells.
Autophagic Processes
Induction and Regulation of Autophagy Flux
Dual PI3K/mTOR inhibitors are potent inducers of autophagy. nih.gov The mTOR complex 1 (mTORC1) is a critical negative regulator of autophagy; its inhibition releases the ULK1 complex, a key initiator of autophagosome formation. nih.gov By blocking mTORC1, inhibitors like Dactolisib (BEZ235) prevent the inhibitory phosphorylation of ULK1, thereby triggering the autophagic process. nih.gov
Simultaneously, the inhibition of Class I PI3K activity also promotes autophagy. portlandpress.com While Class III PI3K (hVps34) is essential for the formation of autophagosomes, the inhibition of Class I PI3K, a primary target of these dual inhibitors, stimulates autophagy. portlandpress.com Research has demonstrated that treatment with dual inhibitors such as Dactolisib leads to an increase in the lipidation of LC3B (a marker of autophagosome formation) and the degradation of SQSTM1/p62 (a protein consumed during autophagy), indicating a complete and functional autophagic flux. nih.gov However, some evidence suggests that in certain transformed cell lines, these inhibitors might suppress autophagic flux, highlighting the context-dependent nature of this cellular response. nih.gov
| Compound | Cell Line/Model | Key Findings on Autophagy | Reference |
| Dactolisib (BEZ235) | Human Primary Macrophages | Increased LC3B lipidation and SQSTM1 degradation, suggesting induction of autophagic flux. | nih.gov |
| Dactolisib (BEZ235) | Glioma Cell Lines | Induces autophagy. | selleckchem.com |
| Rapamycin (B549165) (mTOR inhibitor) | Various Cancer Cell Lines | Induces autophagy, though effectiveness can be cell-type dependent. | scispace.com |
Interplay with Apoptosis and Cell Survival Mechanisms
The relationship between autophagy and apoptosis induced by PI3K/mTOR inhibitors is complex. Autophagy can serve as a cell survival mechanism under stress, but it can also lead to or cooperate with programmed cell death (apoptosis). The inhibition of the PI3K/Akt/mTOR pathway is known to promote apoptosis by altering the balance of pro- and anti-apoptotic proteins. oncotarget.comresearchgate.net
Dual inhibitors can downregulate the expression of anti-apoptotic proteins like Mcl-1 and Bcl-xL, which are often regulated by Akt signaling. researchgate.netphysiology.orgwiley.com For example, studies have shown that combining PI3K/mTOR inhibitors with other agents can strikingly enhance apoptosis in leukemia cells by downregulating Mcl-1. nih.govwiley.com Furthermore, these inhibitors can increase the levels of pro-apoptotic proteins such as Bim. nih.govphysiology.org In some contexts, the massive induction of autophagy by these inhibitors can itself lead to subsequent apoptosis. plos.org Conversely, blocking the protective autophagic response can sometimes sensitize cancer cells to the apoptotic effects of these drugs.
| Inhibitor/Combination | Cell Line/Model | Interplay with Apoptosis | Reference |
| Dactolisib (BEZ235) | Glioblastoma (GBM) cells | Induces apoptosis and enhances apoptosis when combined with standard therapies by reducing Bcl-2 levels. | oncotarget.com |
| Voxtalisib (XL765) | Tumor Xenograft Models | Induces pro-apoptotic effects. | chemietek.com |
| PI3K/mTOR inhibitors + BH3-mimetics | Acute Myeloid Leukemia (AML) | Synergistically induces apoptosis by targeting anti-apoptotic Bcl-2 family proteins. | researchgate.netphysiology.org |
| Dactolisib (BEZ235) + Temsirolimus (B1684623) | Cancer Cell Lines | Co-treatment resulted in cell death through massive autophagy and subsequent apoptosis. | plos.org |
Angiogenesis Inhibition
The PI3K/Akt/mTOR pathway is a crucial regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. oncotarget.comnih.gov Dual PI3K/mTOR inhibitors exert potent anti-angiogenic effects through multiple mechanisms.
Suppression of Pro-Angiogenic Factor Expression (e.g., VEGF)
A primary mechanism of angiogenesis inhibition is the suppression of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF). mdpi.com The synthesis of VEGF is often driven by the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α), whose stability and activity are promoted by mTORC1 signaling. nih.govmdpi.com By inhibiting mTOR, dual inhibitors decrease the translation of HIF-1α, leading to reduced VEGF production and secretion. mdpi.comnih.gov Studies with the dual inhibitor NVP-BEZ235 have demonstrated reduced intra-tumoral levels of VEGF. mdpi.com Similarly, PI3K inhibition can suppress VEGF mRNA expression. nih.gov This dual blockade effectively shuts down a key signaling axis required for the angiogenic switch in tumors. nih.govfrontiersin.org
Disruption of Endothelial Cell Function
| Inhibitor | Model System | Key Findings on Angiogenesis | Reference |
| Voxtalisib (XL765) | Tumor Xenograft Models | Associated with anti-angiogenic effects. | chemietek.com |
| NVP-BEZ235 | Breast/Renal Cancer Models | Showed anti-angiogenic activity and reduced intra-tumoral VEGF levels. | mdpi.com |
| GSK2126458 | Mouse CNV Model | Reduced leakage and area of neovascular lesions by inhibiting endothelial cell proliferation. | arvojournals.org |
| Gedatolisib (B612122) (PF-05212384) | Hepatocellular Carcinoma Cells | Inhibits angiogenesis. | ashpublications.org |
Effects on Global Protein Synthesis and Translation Machinery
The PI3K/Akt/mTOR pathway is a master regulator of protein synthesis, linking nutrient availability and growth factor signaling to cell growth. frontiersin.orgpnas.org Dual PI3K/mTOR inhibitors profoundly impact this process by targeting key components of the translation machinery.
mTORC1 directly phosphorylates two key effectors that control mRNA translation: the 70-kDa ribosomal protein S6 kinase (p70S6K) and the eukaryotic initiation factor 4E (eIF4E)-binding proteins (4E-BPs). spandidos-publications.comaacrjournals.org Phosphorylation activates p70S6K, which in turn phosphorylates the ribosomal protein S6 (RPS6), promoting the translation of a specific subset of mRNAs, including those encoding ribosomal proteins and translation factors. spandidos-publications.com Simultaneously, phosphorylation of 4E-BPs causes them to dissociate from eIF4E, the cap-binding protein. frontiersin.org This frees eIF4E to bind to eIF4G and initiate cap-dependent translation, the primary mechanism for translating most mRNAs. asm.org
Dual PI3K/mTOR inhibitors, such as Dactolisib (BEZ235) and Gedatolisib, effectively block both mTORC1 and mTORC2. selleckchem.commedchemexpress.com This leads to a rapid dephosphorylation of p70S6K and its substrate S6, as well as the inhibition of 4E-BP1 phosphorylation. selleckchem.complos.orgchemietek.com The resulting increase in hypo-phosphorylated 4E-BP1 sequesters eIF4E, leading to a significant suppression of cap-dependent translation and a reduction in global protein synthesis. plos.orgmdpi.com This comprehensive blockade of translation machinery contributes to the cytostatic effects observed with these inhibitors. aacrjournals.org
| Inhibitor | Cell Line/Model | Effect on Translation Machinery | Reference |
| Voxtalisib (XL765) | Tumor Cell Lines | Inhibits phosphorylation of AKT, p70S6K, and S6. | chemietek.com |
| Dactolisib (BEZ235) | Tumor Cell Lines | Reduces phosphorylation of p70S6K and S6; abrogates 4E-BP1 phosphorylation. | selleckchem.complos.org |
| Gedatolisib (PF-05212384) | Breast Cancer Cells | Induces comprehensive inhibition of PAM-controlled functions, including protein synthesis. | mdpi.com |
| LY3023414 | Cancer Cell Lines | Inhibits the PI3K/AKT/mTOR pathway, leading to cell-cycle arrest. | aacrjournals.org |
Modulation of Cellular Metabolic Pathways
Dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors profoundly rewire cellular metabolism. The PI3K/AKT/mTOR signaling pathway is a central regulator of metabolic processes essential for cell growth and proliferation, such as glycolysis and glutaminolysis. amegroups.orgfrontiersin.org By blocking key nodes in this pathway, these inhibitors disrupt the metabolic reprogramming that is a hallmark of many cancer cells.
Inhibition of the PI3K/mTOR pathway has been shown to suppress aerobic glycolysis, often referred to as the Warburg effect. nih.gov This is achieved through several mechanisms, including the reduced expression and membrane localization of glucose transporters like GLUT1, which curtails glucose uptake. spandidos-publications.com Furthermore, the activity of key glycolytic enzymes is diminished upon PI3K/mTOR inhibition. nih.gov For instance, studies have demonstrated that PI3K/mTOR inhibitors can suppress the levels of early glycolysis metabolites and decrease the expression of enzymes like pyruvate (B1213749) kinase M2 (PKM2). spandidos-publications.com In some contexts, acquired resistance to PI3K/mTOR inhibitors, such as BEZ235, has been linked to a metabolic switch towards increased glycolysis, associated with mitochondrial DNA mutations. oncotarget.comoncotarget.com This suggests a complex and adaptive metabolic response to long-term pathway inhibition. oncotarget.com
Glutamine metabolism, or glutaminolysis, is another critical pathway affected by PI3K/mTOR inhibitors. Cancer cells often rely on glutamine as a carbon and nitrogen source to fuel the tricarboxylic acid (TCA) cycle and support anabolic processes. jci.orgmdpi.com The mTOR pathway, particularly mTORC1, plays a role in regulating glutamine metabolism. mdpi.com Inhibition of PI3K/mTOR can lead to a compensatory increase in glutamine metabolism in some cancer models, representing a potential resistance mechanism. jci.org For example, in glioblastoma cells, pharmacological inhibition of the PI3K/mTOR pathway enhanced glutamine metabolism and increased the activity of glutaminase (B10826351) (GLS), the first enzyme in the glutaminolysis pathway. jci.org Conversely, in other settings like ovarian cancer, blocking glutaminolysis with a GLS1 inhibitor can sensitize cells to PI3K/mTOR inhibitors like PP242, highlighting the therapeutic potential of co-targeting these pathways. nih.gov
| Metabolic Pathway | Key Proteins/Processes Affected | Observed Effect of Inhibition | Relevant Inhibitors Mentioned in Research |
|---|---|---|---|
| Glycolysis | GLUT1 Transporter, HK2, PFKFB3/4, PKM2 | Suppression of glucose uptake and glycolysis rates; decreased expression of key enzymes. nih.govspandidos-publications.com In some cases, chronic inhibition leads to a resistant state with elevated glycolysis. oncotarget.com | BEZ235, BKM120 oncotarget.comnih.gov |
| Glutaminolysis | Glutaminase (GLS), c-MYC, Glutamate Dehydrogenase (GDH) | Context-dependent. Can lead to compensatory upregulation of glutamine metabolism as a resistance mechanism. jci.org Co-inhibition of GLS can enhance sensitivity to mTOR inhibitors. nih.gov | BEZ235, PP242, BKM120 jci.orgnih.govnih.gov |
Immunomodulatory Effects in Preclinical Systems
Dual PI3K/mTOR inhibitors exert significant immunomodulatory effects, influencing the function of various immune cells and reshaping the tumor-immune microenvironment. mdpi.com These effects are complex, as the PI3K/mTOR pathway is crucial for the development, differentiation, and function of both innate and adaptive immune cells. nih.govfrontiersin.org
The PI3K/AKT/mTOR pathway is a critical regulator of T cell activation, proliferation, and differentiation. nih.govspringermedizin.de Dual PI3K/mTOR inhibitors have been shown to effectively block T cell activation and proliferation. nih.govnih.gov For example, the dual inhibitor BEZ235 was found to prevent the activation of naive T cells and inhibit the proliferation of activated T cells, leading to cell cycle arrest. nih.gov This immunosuppressive effect has been explored for preventing conditions like graft-versus-host disease. nih.gov
The impact on regulatory T cells (Tregs), which suppress antitumor immunity, is particularly complex. While some studies suggest that mTOR inhibition can expand the Treg population, others indicate that PI3K-Akt pathway inhibitors can selectively inhibit Treg proliferation and function, thereby enhancing anti-tumor immune responses. consensus.appmdpi.comnih.gov For instance, inhibitors targeting the PI3K-Akt pathway were shown to selectively reduce Treg numbers in vivo in tumor-bearing mice, an effect that was critical for their therapeutic antitumor activity. nih.gov Dual PI3K/mTOR inhibitors like PI-103 and PKI-587 have been shown to increase the differentiation and suppressor activity of inducible Tregs while inhibiting the proliferation of conventional T cells. nih.gov
The function of myeloid cells, including macrophages and myeloid-derived suppressor cells (MDSCs), is also heavily modulated by PI3K/mTOR inhibitors. The PI3K pathway is important for macrophage polarization. mdpi.com Inhibition of PI3Kγ can shift tumor-associated macrophages (TAMs) from an immunosuppressive M2-like phenotype towards a pro-inflammatory, anti-tumor M1-like phenotype. mdpi.com Similarly, PI3K/mTOR inhibition can induce the repolarization of macrophages toward an anti-tumorigenic state. nih.gov PI3K-AKT signaling is also crucial for the induction of MDSCs, a heterogeneous population of cells that suppress T cell responses. nih.gov Inhibition of the PI3K/mTOR pathway has been shown to reduce the accumulation of MDSCs in the tumor microenvironment. nih.govaacrjournals.org For example, the dual inhibitor WX390 was shown in preclinical studies to decrease the amount of both Tregs and MDSCs in tumors. aacrjournals.org
| Immune Cell Type | Effect of Inhibition | Key Pathways/Molecules Modulated | Relevant Inhibitors Mentioned in Research |
|---|---|---|---|
| Effector T Cells | Inhibition of activation, proliferation, and cell cycle progression. nih.gov | PI3K/AKT/mTOR signaling cascade. nih.gov | BEZ235, BKM120, PI-103, PKI-587 nih.gov |
| Regulatory T Cells (Tregs) | Selective inhibition of proliferation and function, or expansion and enhanced suppressor activity, depending on context and specific inhibitor. nih.govnih.gov | PI3K-Akt pathway, mTOR signaling. mdpi.comnih.gov | PI-103, PKI-587, WX390 nih.govaacrjournals.org |
| Macrophages | Repolarization from immunosuppressive M2-like to anti-tumor M1-like phenotype. mdpi.comnih.gov | PI3Kγ, PI3K/mTOR signaling. mdpi.comnih.gov | Gedatolisib mdpi.com |
| Myeloid-Derived Suppressor Cells (MDSCs) | Reduced accumulation and suppressive function. nih.govnih.gov | PI3K-AKT signaling, mTOR signaling. nih.govnih.gov | WX390 aacrjournals.org |
By modulating the function and abundance of key immune cell populations, PI3K/mTOR inhibitors can significantly remodel the tumor microenvironment (TME) from an immunosuppressive to an immune-active state. mdpi.comnih.gov Tumors with high PI3K/mTOR pathway activation often exhibit an immune-evasive landscape, characterized by low T-cell infiltration and high numbers of M2-like macrophages. nih.gov
Pharmacological inhibition of the PI3K/mTOR pathway can reverse this phenotype. Studies have shown that treatment with dual PI3K/mTOR inhibitors can foster adaptive anti-tumor immune responses. nih.gov This remodeling includes increased infiltration of CD4+ and CD8+ T cells into the tumor bed. mdpi.comnih.gov For instance, the dual inhibitor gedatolisib, when combined with immune checkpoint inhibitors, led to a significant inhibition of tumor growth, which was associated with durable T-cell and natural killer (NK)-cell responses both systemically and within the TME. mdpi.com
Furthermore, PI3K/mTOR inhibition can enhance antigen presentation by both dendritic cells and tumor cells, making the tumor more visible to the immune system. nih.gov While these changes promote an anti-tumor environment, they can also lead to the upregulation of immune checkpoint molecules like PD-1 on infiltrating T cells, suggesting a rationale for combining PI3K/mTOR inhibitors with immune checkpoint blockade to achieve synergistic effects. nih.gov Preclinical studies combining inhibitors like WX390 with anti-PD1 antibodies have shown the potential to reverse immune resistance. aacrjournals.org
Mechanisms of Resistance to Xl Pi3k/mtor Inhibitors in Preclinical Models
Intrinsic Resistance Mechanisms
Intrinsic resistance to PI3K/mTOR inhibitors can be present in tumors prior to the administration of therapy. This inherent lack of sensitivity is often dictated by the baseline molecular characteristics of the cancer cells. Several factors contribute to this phenomenon, including the activation of parallel pro-survival signaling pathways and the presence of specific genetic alterations. nih.gov
One of the key mechanisms of intrinsic resistance is the pre-existing activation of compensatory pathways that can bypass the PI3K/mTOR blockade. For instance, tumors with inherent activation of the mitogen-activated protein kinase (MAPK) pathway may exhibit reduced sensitivity to PI3K/mTOR inhibitors. researchgate.net Furthermore, the genetic landscape of a tumor plays a crucial role. For example, mutations in genes such as KRAS can confer intrinsic resistance. nih.gov
The tumor microenvironment and cellular plasticity also contribute to intrinsic resistance. consensus.app Some cancer cells possess an inherent ability to adapt their signaling networks, a trait that allows them to withstand therapeutic pressures from the outset.
Acquired Resistance Mechanisms
Acquired resistance emerges in initially sensitive tumors after a period of treatment with PI3K/mTOR inhibitors. This form of resistance is a dynamic process involving the selection and expansion of cancer cell populations that have developed mechanisms to overcome the drug's effects.
Activation of Compensatory or Bypass Signaling Pathways
A predominant mechanism of acquired resistance is the activation of alternative signaling pathways that compensate for the inhibition of the PI3K/mTOR axis. This adaptive rewiring allows cancer cells to maintain proliferation and survival.
A well-documented mechanism of acquired resistance is the upregulation of the MAPK/ERK pathway. nih.govscispace.com Inhibition of the PI3K/mTOR pathway can lead to a feedback activation of the MAPK/ERK cascade, thereby mitigating the anti-proliferative effects of the inhibitor. nih.govaacrjournals.org This crosstalk between the PI3K/mTOR and MAPK/ERK pathways is a critical survival strategy for cancer cells under therapeutic pressure. plos.org Preclinical studies have shown that combined inhibition of both pathways can overcome this resistance. consensus.appplos.org
Another significant mechanism of acquired resistance is the reactivation of receptor tyrosine kinases (RTKs). mdpi.comnih.gov Inhibition of the PI3K/mTOR pathway can disrupt negative feedback loops, leading to the increased expression and activation of RTKs such as HER2, IGF-1R, EGFR, and MET. mdpi.comnih.govscientificarchives.com This reactivation is often mediated by the transcription factor FOXO, which becomes active upon AKT inhibition and promotes the transcription of RTK genes. mdpi.comscientificarchives.com The subsequent activation of these receptors can restimulate the PI3K pathway or activate parallel survival pathways like the MAPK/ERK cascade. mdpi.com
The table below summarizes key preclinical findings on RTK reactivation in response to PI3K/mTOR inhibition.
| Receptor Tyrosine Kinase | Mechanism of Reactivation | Consequence | Supporting Evidence |
| HER2/HER3 | Upregulation of transcription via FOXO transcription factors following AKT inhibition. mdpi.com | Enhanced activity of both MAPK and PI3K signaling pathways. mdpi.com | Observed in various cancer models where PI3K/AKT inhibition leads to increased HER2/HER3 expression. mdpi.com |
| IGF-1R | Loss of mTORC1-mediated negative feedback on IRS1, leading to increased IGF-1R signaling. aacrjournals.org | Reactivation of the PI3K-PDK1 cascade and AKT phosphorylation. aacrjournals.org | Studies showing that mTOR inhibitors can lead to feedback upregulation of IGF-1R signaling. aacrjournals.org |
| EGFR | Increased transcription and signaling upon PI3K/mTOR pathway inhibition. mdpi.com | Activation of downstream pathways to promote cell survival. mdpi.com | Preclinical models demonstrating EGFR upregulation as a resistance mechanism. mdpi.com |
| MET | Compensatory activation in response to PI3K/mTOR blockade. | Sustained pro-survival signaling. | Data from preclinical studies indicating MET activation as a bypass mechanism. |
This table is generated based on available data and may not be exhaustive.
Recent preclinical evidence has highlighted the role of the Focal Adhesion Kinase (FAK) and Wnt/β-catenin signaling pathways in mediating resistance to PI3K/mTOR inhibitors.
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. As an upstream regulator, FAK can activate the PI3K/AKT pathway. frontiersin.org Inhibition of FAK has been shown to increase the sensitivity of mTORC1-resistant tumors to mTORC1 inhibition, suggesting that these tumors rely on FAK for survival. frontiersin.org The combination of FAK and mTORC1 inhibitors is being explored as a strategy to overcome resistance. frontiersin.org
Wnt/β-catenin Pathway: The Wnt/β-catenin pathway is critical for embryonic development and tissue homeostasis, and its dysregulation is implicated in cancer. Activation of the Wnt/β-catenin pathway has been identified as a compensatory response that drives resistance to PI3K inhibitors in preclinical models of triple-negative breast cancer, pancreatic, and colorectal cancer. researchgate.net Inhibition of PI3K can lead to the activation of Wnt signaling, and conversely, blocking the Wnt pathway can enhance the anti-tumor effects of PI3K inhibitors. researchgate.net The interplay between FAK and Wnt signaling is also being investigated, as FAK can influence β-catenin nuclear translocation. frontiersin.orgnih.gov
Reactivation of Receptor Tyrosine Kinases (e.g., HER2, IGF-1R, EGFR, MET)
Pathway-Specific Genomic and Molecular Alterations
In addition to the activation of bypass pathways, acquired resistance can also arise from specific genomic and molecular changes within the PI3K/mTOR pathway itself. These alterations can restore pathway signaling despite the presence of an inhibitor.
One such mechanism is the acquired amplification or mutation of genes encoding components of the PI3K pathway. For example, preclinical models have demonstrated that amplification of a mutant PIK3CA allele can lead to a significant upregulation of PI3K signaling and confer resistance to PI3K inhibitors. mdpi.com Knockdown of this amplified mutant allele was shown to restore sensitivity to the inhibitor. mdpi.com
Furthermore, mutations in other pathway components, such as PTEN loss or alterations in AKT isoforms, can also contribute to acquired resistance. mdpi.comasco.org These genetic events effectively rewire the pathway to maintain its activity in the face of targeted inhibition. Studies have shown that tumors recurring after treatment with a PI3K inhibitor can harbor amplifications of MYC, a downstream effector, suggesting its role in acquired resistance. nih.gov
The table below provides an overview of key pathway-specific alterations leading to resistance.
| Alteration Type | Specific Gene/Protein | Effect on Pathway | Mechanism of Resistance |
| Gene Amplification | PIK3CA (mutant allele) | Increased PI3K signaling | Overcomes inhibitor efficacy through sheer target abundance. mdpi.com |
| Gene Amplification | MYC | Increased downstream signaling | Drives proliferation and survival independently of upstream PI3K/mTOR signaling. nih.gov |
| Gene Mutation/Deletion | PTEN (loss) | Increased PIP3 levels and AKT activation | Bypasses the need for upstream PI3K activity. mdpi.com |
| Gene Mutation | PIK3R1 | Altered regulatory subunit function | May lead to constitutive PI3K activation. asco.org |
| Gene Mutation/Amplification | AKT1, AKT3 | Increased AKT activity | Drives downstream signaling despite upstream inhibition. asco.org |
This table is generated based on available data and may not be exhaustive.
Secondary Mutations within PI3K/mTOR Pathway Components
One of the direct mechanisms of resistance involves the acquisition of secondary mutations in the genes encoding the components of the PI3K/mTOR pathway. While it was initially thought that mutations in the kinase domain of PI3K would be a primary mode of resistance, studies have revealed a more complex picture. nih.gov For instance, acquired mutations in PIK3CA or PIK3CB have been shown to confer resistance to PI3K inhibitors in preclinical models. mdpi.com These mutations can lead to the reactivation of PI3K signaling despite the presence of the inhibitor. mdpi.com Similarly, mutations within mTOR can also contribute to resistance, although this is a less commonly reported mechanism. aacrjournals.org
Amplification or Loss of Key Regulatory Genes (e.g., PTEN, PIK3CA, AKT)
Alterations in the copy number of key regulatory genes are a frequent cause of resistance to PI3K/mTOR inhibitors. Loss of the tumor suppressor gene PTEN (phosphatase and tensin homolog) is a well-established mechanism. mdpi.comfrontiersin.org PTEN negatively regulates the PI3K pathway, and its loss leads to sustained pathway activation that can overcome the effects of inhibitors. frontiersin.orgonclive.com In some cases, loss of PTEN can render tumors more sensitive to mTOR inhibitors due to the persistent activation of PI3K-AKT signaling. d-nb.info
Conversely, amplification of genes that promote pathway activation can also drive resistance. Amplification of the mutant PIK3CA allele has been observed in breast cancer cell lines with acquired resistance to the pan-PI3K inhibitor pictilisib. mdpi.com This amplification results in a significant increase in PI3K signaling, overwhelming the inhibitory capacity of the drug. mdpi.com Similarly, amplification of AKT can also contribute to resistance. scientificarchives.com
Deregulation of Negative Feedback Loops
The PI3K/mTOR pathway is regulated by intricate negative feedback loops, and their disruption is a critical mechanism of resistance. Inhibition of mTORC1 can lead to the relief of a negative feedback loop, resulting in the activation of upstream receptor tyrosine kinases (RTKs) like IGFR-1, EGFR, HER2, and HER3. mdpi.comnih.govnih.gov This, in turn, reactivates the PI3K/AKT pathway, thereby circumventing the inhibitor's effect. nih.govnih.gov
For example, mTORC1 and its downstream effector S6K mediate a potent negative feedback loop that suppresses signaling from insulin (B600854)/IGF receptors. nih.gov When mTORC1 is inhibited, this feedback is lost, leading to the over-activation of upstream pathways, including PI3K and AKT, which can promote drug resistance. nih.govmdpi.com This paradoxical activation has spurred the development of dual PI3K/mTOR inhibitors to block this escape mechanism. mdpi.comnih.gov
Compensation by Alternative Lipid Effectors or Signaling Nodes
Cancer cells can develop resistance by activating parallel or alternative signaling pathways to bypass the inhibited PI3K/mTOR pathway. A prominent example is the crosstalk between the PI3K/mTOR and the MAPK/ERK pathways. scientificarchives.comnih.gov Inhibition of one pathway can lead to the compensatory upregulation of the other. scientificarchives.com
In some preclinical models, resistance to p110α inhibition has been shown to be mediated by the PDK1-SGK axis, which can activate mTORC1 signaling independently of AKT. mdpi.com The kinase PIM1 has also been implicated in conferring resistance to PI3K inhibitors by maintaining downstream pathway activation in an AKT-independent manner. mdpi.com Furthermore, in non-small cell lung cancer (NSCLC) cells resistant to the dual PI3K/mTOR inhibitor BEZ235, alterations in the membrane lipid compartment and increased expression of the fatty acid desaturase FADS2 have been identified as a resistance mechanism. mdpi.com
MYC Oncogene Activation and its Contribution to Resistance
The activation and amplification of the MYC oncogene is a significant driver of resistance to PI3K/mTOR inhibitors. nih.govnih.gov MYC can be activated downstream of the PI3K/AKT pathway, and its overexpression is sufficient to confer resistance to both PI3K and mTOR inhibitors. nih.govpnas.org In preclinical models of breast cancer, MYC amplification has been observed in tumors that acquired resistance to mTOR inhibitors. nih.gov
MYC contributes to resistance by promoting various cellular processes, including proliferation, growth, and metabolism, that can bypass the effects of PI3K/mTOR inhibition. nih.govpnas.org For instance, MYC can promote the translation of ribosomal proteins, counteracting the inhibitory effect of mTOR inhibitors on protein synthesis. nih.gov Studies have shown that targeting both PI3K and MYC may be a necessary strategy to overcome resistance. nih.gov In some models, MYC activation occurs through PDK1-dependent phosphorylation, which is parallel to PI3K-dependent AKT activation. nih.gov
Metabolic Reprogramming (e.g., Mitochondrial Alterations, Glycolysis Shift)
Cancer cells can adapt to PI3K/mTOR inhibition by reprogramming their metabolism. A notable mechanism is a shift towards glycolysis. nih.govspandidos-publications.com In lung cancer cells with acquired resistance to the dual PI3K/mTOR inhibitor BEZ235, researchers observed features consistent with elevated glycolysis, including increased glucose uptake, lactate (B86563) production, and expression of GLUT1. nih.gov This metabolic switch was associated with a mutation in mitochondrial DNA (mtDNA). nih.gov Depletion of mtDNA in parental cells was sufficient to induce resistance to PI3K/mTOR inhibitors and was accompanied by an increase in glycolysis. nih.gov
This metabolic symbiosis, where some cancer cells utilize glycolysis and produce lactate that can fuel the mitochondrial activity of adjacent cancer cells, can contribute to resistance to PI3K/mTOR inhibitors. spandidos-publications.com The PI3K/AKT/mTOR pathway is a key regulator of cellular metabolism, and its inhibition can trigger these adaptive metabolic changes. frontiersin.orgumtm.cz
Alterations in Apoptotic Thresholds (e.g., Upregulation of Anti-Apoptotic Proteins)
Evasion of apoptosis is a crucial mechanism for cancer cell survival and resistance to therapy. Inhibition of the PI3K/mTOR pathway can induce the upregulation of both pro-apoptotic and anti-apoptotic proteins of the BCL-2 family. researchgate.net While pro-apoptotic proteins like BIM are induced, a concurrent increase in anti-apoptotic proteins such as BCL-2, BCL-xL, and MCL-1 can prevent the cell from undergoing apoptosis, leading to a cytostatic rather than cytotoxic effect. researchgate.netnih.gov
In preclinical models of ovarian cancer, resistance to PI3K/mTOR inhibitors was associated with the upregulation of anti-apoptotic proteins. researchgate.netnih.gov Similarly, in rhabdomyosarcoma cells, activation of the PI3K/Akt pathway promotes resistance to apoptosis through the upregulation of BCL-2 and downregulation of the pro-apoptotic protein Bax. mdpi.com Studies have shown that combining PI3K/mTOR inhibitors with inhibitors of anti-apoptotic proteins can overcome this resistance and induce cell death. researchgate.netnih.gov
Dysregulation of MicroRNAs Influencing Resistance
MicroRNAs (miRNAs) are small, non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation by either degrading messenger RNA (mRNA) or inhibiting its translation. nih.govspandidos-publications.com Their dysregulation is a common feature in cancer, contributing to tumorigenesis, metastasis, and the development of therapeutic resistance. medsci.org In the context of PI3K/mTOR inhibitors, altered miRNA expression can modulate the sensitivity of cancer cells to these agents by targeting key components of the PI3K/AKT/mTOR pathway or other related signaling networks. nih.gov
Preclinical studies have identified several miRNAs that are aberrantly expressed in cancer models and contribute to resistance against PI3K/mTOR inhibitors. These miRNAs can function as either oncogenes or tumor suppressors, and their dysregulation can lead to the activation of bypass signaling pathways, inhibition of apoptosis, or promotion of cell survival mechanisms, thereby diminishing the efficacy of targeted therapies. nih.govresearchgate.net
For instance, some miRNAs are downregulated in resistant cancer cells, and their restoration can re-sensitize the cells to PI3K/mTOR inhibitors. Conversely, other miRNAs are overexpressed and contribute to drug resistance; their inhibition can overcome this resistance. dovepress.com The table below summarizes key research findings on the role of dysregulated miRNAs in resistance to PI3K/mTOR pathway inhibitors in various preclinical models.
Table 1: Dysregulated MicroRNAs in Preclinical Models of Resistance to PI3K/mTOR Pathway Inhibitors
| MicroRNA | Dysregulation | Cancer Model | Targeted Pathway/Gene(s) | Effect on Resistance |
|---|---|---|---|---|
| miR-21 | Overexpression | Gastric Cancer, Breast Cancer | PTEN, PI3K/AKT/mTOR pathway | Promotes resistance to cisplatin (B142131) and other chemotherapeutics by inhibiting autophagy. medsci.orgnih.gov |
| miR-22 | Overexpression | Osteosarcoma | PI3K/Akt/mTOR pathway | Mediates cisplatin resistance by inhibiting autophagy. spandidos-publications.com |
| miR-29a-3p | Downregulation | Osteosarcoma | IGF1/PI3K/AKT pathway | Upregulation triggers autophagy and antiproliferative effects, suggesting a role in overcoming resistance. mdpi.com |
| miR-99a | Downregulation | Endometrial Carcinoma, NSCLC, Cervical Cancer | AKT, mTOR | Loss of miR-99a can lead to hyperactivation of the PI3K/AKT/mTOR pathway, inducing tumor progression. nih.gov |
| miR-100 | Downregulation | Head and Neck Squamous Cell Carcinoma, Hepatocellular Carcinoma | IGF1R, mTOR | Restoration reduces cell proliferation and migration. nih.gov |
| miR-126-3p | Overexpression | Lung Cancer | PI3K, mTOR | Silencing inhibits proliferation by upregulating p-PI3K and p-mTOR expression. mdpi.com |
| miR-205 | Overexpression | Breast Cancer | PI3K/Akt/mTOR pathway | Enhances chemoresistance. dovepress.com |
| miR-214 | Overexpression | Breast Cancer | PI3K/Akt/mTOR pathway | Enhances chemoresistance. dovepress.com |
| miR-221 | Overexpression | Breast Cancer | PTEN | Contributes to drug resistance. dovepress.com |
| miR-451 | Downregulation | Breast Cancer | PI3K/Akt/mTOR pathway | Restores sensitivity to tamoxifen (B1202) by reducing phosphorylation of Akt and mTOR. dovepress.com |
| miR-542-3p | Downregulation | Breast Cancer | PI3K | Contributes to trastuzumab resistance. dovepress.com |
| miR-3188 | Downregulation | Nasopharyngeal Carcinoma | mTOR-PI3K/AKT-c-JUN pathway | Identified as a target of mTOR signaling that can inhibit chemoresistance. nih.gov |
1 Radiosensitization in Preclinical Models
The PI3K/AKT/mTOR pathway is a critical regulator of the cellular response to radiation, and its upregulation is linked to radioresistance in various cancers. frontiersin.orgnih.gov Inhibiting this pathway can sensitize tumor cells to ionizing radiation (IR) through multiple mechanisms, making it an attractive combination strategy. A primary mechanism is the impairment of DNA double-strand break (DSB) repair. nih.govaacrjournals.org Dual PI3K/mTOR inhibitors, such as NVP-BEZ235 and PKI-587, have been shown to potently inhibit key DNA damage response (DDR) kinases like DNA-dependent protein kinase (DNA-PKcs) and ataxia-telangiectasia mutated (ATM). aacrjournals.org This inhibition leads to delayed DNA repair, persistent DNA damage (evidenced by increased γ-H2AX foci), and ultimately, enhanced cancer cell death following radiation. nih.govaacrjournals.orgplos.org
In preclinical models of glioblastoma, NVP-BEZ235 potently inhibited DNA-PKcs and ATM, leading to striking tumor radiosensitization and extended survival in brain tumor-bearing mice. aacrjournals.org In oral squamous cell carcinoma, NVP-BEZ235 was found to overcome radioresistance by impairing downstream signaling, inducing cell-cycle arrest, and promoting autophagic cell death. oncotarget.com Similarly, in hepatocellular carcinoma models, the dual inhibitor PKI-587 enhanced radiosensitivity by inhibiting both the PI3K/AKT/mTOR pathway and DNA damage repair pathways, resulting in increased apoptosis and significant tumor growth inhibition when combined with radiation. plos.org These effects have been consistently observed across a range of cancer types, including lung, prostate, and breast cancer, establishing a strong preclinical basis for combining PI3K/mTOR inhibitors with radiotherapy. frontiersin.orgnih.govpreprints.org
| PI3K/mTOR Inhibitor | Cancer Model | Key Preclinical Findings |
| NVP-BEZ235 | Glioblastoma | Potently inhibited DNA-PKcs and ATM, attenuated DNA repair, and significantly radiosensitized tumors, extending survival in mouse models. aacrjournals.org |
| NVP-BEZ235 | Oral Squamous Cell Carcinoma | Overcame radioresistance, induced cell-cycle arrest, and promoted autophagic cell death. oncotarget.com |
| NVP-BEZ235 | Prostate Cancer | Reduced post-radiation cell survival, induced G2/M arrest, enhanced apoptosis, and delayed DNA damage repair. preprints.org |
| PKI-587 | Hepatocellular Carcinoma | Increased DNA damage, enhanced G0/G1 cell-cycle arrest, induced apoptosis, and inhibited PI3K/AKT/mTOR and DNA repair pathways. plos.org |
| PF-04691502 | Gastroenteropancreatic Neuroendocrine Tumors | Exhibited significant radiosensitizing effects, with the most profound tumor reduction seen when administered 48 hours after radiotherapy. preprints.org |
Preclinical Combination Strategies Employing Xl Pi3k/mtor Inhibitors
2 Chemosensitization with Cytotoxic Agents
Activation of the PI3K/AKT/mTOR pathway is a well-established mechanism of resistance to conventional chemotherapy. oncotarget.com Consequently, inhibitors of this pathway have been extensively studied in preclinical models for their ability to sensitize cancer cells to cytotoxic agents. nih.gov For instance, the PI3K inhibitor wortmannin (B1684655) was shown to reverse resistance to doxorubicin (B1662922) in breast cancer cells. frontiersin.org Similarly, the dual PI3K/mTOR inhibitor NVP-BEZ235 significantly enhanced doxorubicin-induced apoptosis in neuroblastoma cells. researchgate.net
The mechanisms underlying chemosensitization are multifaceted. PI3K pathway inhibitors can synergistically induce apoptosis when combined with chemotherapeutic drugs. nih.gov Some studies suggest that these inhibitors may also alter the tumor vasculature and perfusion, thereby increasing the delivery and exposure of tumor cells to systemic cytotoxic agents. nih.gov However, the interaction can be complex; in some ovarian cancer models, PI3K inhibitor-induced G1 cell cycle arrest was found to antagonize the effects of S-phase or G2-phase specific agents like cisplatin (B142131) and paclitaxel (B517696). glowm.com Despite this, combinations have shown promise. In patient-derived xenografts (PDXs) of triple-negative breast cancer and low-grade serous ovarian cancer, adding dual PI3K-mTOR inhibitors to cisplatin or paclitaxel increased the activity of the chemotherapy. oncotarget.com
| PI3K/mTOR Inhibitor | Chemotherapy Agent | Cancer Model | Key Preclinical Findings |
| Wortmannin | Doxorubicin | Breast Cancer | Nearly completely blocked cell proliferation and resistance to doxorubicin. frontiersin.org |
| NVP-BEZ235 | Doxorubicin | Neuroblastoma | Significantly enhanced doxorubicin-induced apoptosis. researchgate.net |
| PF-04691502 / PF-05212384 | Cisplatin, Paclitaxel | Triple-Negative Breast Cancer, Low-Grade Serous Ovarian Cancer | Increased the anti-tumor activity of chemotherapy in patient-derived xenografts. oncotarget.com |
| LY294002 | Taxanes, Vinca Alkaloids | Glioma, Ovarian, Esophageal, Lung Cancer | Increased cytotoxicity of antimicrotubule agents in vitro and in vivo. nih.gov |
Radiosensitization in Preclinical Models
Combinations with Other Targeted Agents
Given the complex interplay of signaling pathways in cancer, a rational approach is to combine PI3K/mTOR inhibitors with other targeted agents to achieve a more complete pathway blockade.
One of the most studied combinations is the dual inhibition of the PI3K/mTOR and MAPK pathways. nih.gov This strategy is based on the frequent co-activation of these pathways in cancers like colorectal cancer and the compensatory activation that occurs when only one pathway is inhibited. scientificarchives.complos.org Preclinical studies have consistently shown that combining a PI3K/mTOR inhibitor (e.g., PF-04691502, NVP-BEZ235, GDC-0980) with a MEK inhibitor (e.g., PD-0325901, AZD6244, GDC-0973) results in synergistic anti-proliferative effects and enhanced tumor growth inhibition in models of colorectal cancer, NSCLC, and acute myeloid leukemia. plos.orgoncotarget.commdpi.comashpublications.org
Another promising combination strategy involves pairing PI3K pathway inhibitors with PARP inhibitors. This is particularly relevant in cancers with deficiencies in DNA repair, but synergy has also been observed in tumors without such defects. frontiersin.orgresearchgate.netnih.gov The rationale is that PI3K inhibition can downregulate key homologous recombination repair proteins like BRCA1/BRCA2, inducing a "BRCAness" phenotype that sensitizes tumor cells to PARP inhibitors. nih.govnih.gov The combination of the PI3K inhibitor buparlisib (B177719) and the PARP inhibitor olaparib (B1684210) delayed tumor proliferation in breast cancer models and effectively blocked the growth of ovarian cancer cells. researchgate.netnih.gov
Combinations with CDK4/6 inhibitors are also being actively explored. The PI3K and CDK4/6 pathways are interconnected with estrogen receptor (ER) signaling in ER-positive breast cancer. mdpi.com Combining PI3K inhibitors with CDK4/6 inhibitors (like palbociclib (B1678290) or ribociclib) and endocrine therapy has been shown to overcome resistance and produce synergistic anti-proliferative effects in preclinical models of breast and colorectal cancer. frontiersin.orgmdpi.com
| PI3K/mTOR Inhibitor | Combination Agent Class | Cancer Model | Key Preclinical Findings |
| PF-04691502 | MEK Inhibitor (PD-0325901) | Colorectal Cancer, Ovarian Cancer | Demonstrated synergistic anti-proliferative effects and enhanced tumor growth reduction in xenografts. plos.orgmdpi.com |
| NVP-BEZ235 | MEK Inhibitor (AZD6244) | Acute Myeloid Leukemia | Additive effect on decreasing viable cell numbers and inducing apoptosis. ashpublications.org |
| GDC-0980 | MEK Inhibitor (GDC-0973) | Non-Small Cell Lung Cancer | Synergistic reduction in proliferation. oncotarget.com |
| Buparlisib (BKM120) | PARP Inhibitor (Olaparib) | Breast Cancer, Ovarian Cancer | Delayed tumor proliferation and synergistically blocked cell growth by downregulating BRCA. researchgate.netnih.gov |
| Alpelisib (BYL719) | CDK4/6 Inhibitor (Ribociclib) | Colorectal Cancer | Synergistic anti-proliferative effect and significant reduction in tumor growth in xenografts. mdpi.com |
| Gedatolisib (B612122) | CDK4/6 Inhibitor (Palbociclib) | Breast Cancer | Triplet combination with fulvestrant (B1683766) was more effective than dual combinations in resistant xenograft models. mdpi.com |
| NVP-BEZ235 | Anti-HER2 Agent (Trastuzumab) | Breast Cancer | Overcame resistance in PIK3CA-activated or PTEN-deficient breast cancer cell lines. frontiersin.org |
MAPK Pathway Inhibitors (e.g., MEK, BRAF Inhibitors)
Crosstalk between the PI3K/mTOR and MAPK signaling pathways is a well-established mechanism of drug resistance. Consequently, the dual inhibition of these pathways has been a key focus of preclinical investigation.
With MEK Inhibitors : The combination of the PI3K/mTOR inhibitor voxtalisib (B1684596) with a MEK inhibitor like pimasertib (B605615) has been explored in various cancer models. researchgate.net Numerous preclinical studies demonstrated that dual inhibition of these pathways could increase therapeutic efficacy in models of basal-like breast cancer and melanoma. researchgate.net However, a subsequent clinical trial of voxtalisib and the MEK inhibitor pimasertib showed limited anti-tumor activity. researchgate.net Another study in colorectal cancer (CRC) cell lines compared the combination of the CDK4/6 inhibitor palbociclib with either the PI3K/mTOR inhibitor gedatolisib or the MEK inhibitor PD0325901. The combination of palbociclib and gedatolisib was found to be superior. nih.govnih.govtandfonline.com Interestingly, combining gedatolisib with palbociclib led to a reactivation of the MAPK/ERK pathway, suggesting a complex interplay between these signaling networks. nih.govnih.govtandfonline.com
With BRAF Inhibitors : In BRAF-mutant melanomas, resistance to BRAF inhibitors often involves the reactivation of the PI3K/mTOR pathway. Preclinical studies have shown that combining BRAF and MEK inhibitors is more effective than BRAF inhibitors alone in treating BRAF V600 mutant melanoma. mdpi.com This provides a strong rationale for exploring triplet combinations that include a PI3K/mTOR inhibitor to forestall resistance.
Bcl-2 Family Inhibitors (BH3 Mimetics)
Targeting the apoptotic machinery is another promising strategy to enhance the effects of PI3K/mTOR inhibition. The Bcl-2 family of proteins are central regulators of apoptosis, and their inhibition can lower the threshold for cell death.
Preclinical studies have shown that combining the Bcl-2 inhibitor venetoclax (B612062) with inhibitors of the RAS signaling pathway, which often activates PI3K, can result in additive and synergistic cytotoxicity in various tumor spheroid models. biorxiv.orgbiorxiv.org In mantle cell lymphoma, combining venetoclax with inhibitors of MCL-1 and/or BCL-XL, other anti-apoptotic proteins, demonstrated strong synergy in preclinical models. d-nb.info Furthermore, a study in colorectal cancer cell lines found that the combination of gedatolisib and palbociclib increased the levels of the pro-apoptotic protein BAX and the anti-apoptotic protein Bcl-2 in PIK3CA mutated cells. nih.govnih.govresearchgate.net
HER2-Targeted Therapies
In HER2-positive cancers, particularly breast cancer, the PI3K/mTOR pathway is a known escape route that mediates resistance to HER2-targeted therapies like trastuzumab.
Preclinical models have demonstrated that activation of PI3K/AKT signaling can confer resistance to trastuzumab. nih.gov Combining PI3K pathway inhibitors with HER2-targeted agents can overcome this resistance. mdpi.com In a mouse xenograft model of ER-positive, HER2-negative, PIK3CA-mutated breast cancer, the combination of gedatolisib with palbociclib and fulvestrant showed superior activity compared to single agents or dual combinations. onclive.com This highlights the potential for PI3K/mTOR inhibitors to restore or enhance sensitivity to therapies targeting HER2 and other key drivers in breast cancer.
EGFR and MET Inhibitors
Resistance to EGFR inhibitors in cancers like non-small cell lung cancer (NSCLC) is often driven by the activation of alternative signaling pathways, including PI3K/mTOR.
Preclinical studies in NSCLC have shown that combining EGFR inhibitors with PI3K inhibitors can restore drug sensitivity. mdpi.com In colorectal cancer models, the combination of gedatolisib and palbociclib was observed to increase the expression of total EGFR, suggesting a feedback mechanism that could be exploited by adding an EGFR inhibitor to the combination. nih.govnih.gov
JAK/ABL Kinase Inhibitors
The JAK/STAT pathway is another signaling cascade that can interact with PI3K/mTOR signaling. In preclinical studies involving pediatric cancers, the JAK1/2 inhibitor ruxolitinib (B1666119) was evaluated, though it did not induce regressions in acute lymphoblastic leukemia (ALL) patient-derived xenograft (PDX) models on its own. nih.gov In a study on chronic lymphocytic leukemia (CLL), inhibition of IFN-β signaling with ruxolitinib was shown to block the boost in S6 phosphorylation, a downstream target of mTORC1. researchgate.net This indicates a mechanistic link that could be therapeutically targeted. Voxtalisib has also shown preclinical anti-tumor activity in models of lymphoma and CLL. mdpi.com
Other Kinase or Signaling Pathway Inhibitors (e.g., DNA-PK, Notch, Hsp90, HDAC, PARP Inhibitors)
DNA-PK Inhibitors : Voxtalisib (XL765) is noted to have an additional inhibitory effect on DNA protein kinase (DNA-PK), a key enzyme in DNA damage repair. d-nb.info
Notch Inhibitors : In models of T-cell acute lymphoblastic leukemia (T-ALL), genetic aberrations in the Notch pathway are common. While specific preclinical data on combining voxtalisib with Notch inhibitors is limited, the frequent co-activation of PI3K and Notch signaling in T-ALL provides a strong rationale for this combination.
Hsp90 Inhibitors : Heat shock protein 90 (Hsp90) stabilizes numerous client proteins, including many involved in the PI3K and MAPK pathways. mdpi.com In KRAS-mutant NSCLC models, the Hsp90 inhibitor ganetespib (B611964) showed potent cytotoxicity. nih.gov Preclinical studies combining ganetespib with inhibitors of the PI3K/mTOR pathway, such as gedatolisib, have been conducted to overcome resistance. nih.gov
HDAC Inhibitors : Histone deacetylase (HDAC) inhibitors have shown synergistic effects when combined with other anticancer agents in preclinical studies. frontiersin.org The combination of vorinostat, an HDAC inhibitor, with other agents has demonstrated synergistic activation of gene transcription and increased cell death in tumor cell lines. medsci.org
PARP Inhibitors : Preclinical studies have indicated that PI3K inhibition can lead to increased DNA damage, thereby sensitizing cancer cells to PARP inhibitors. nih.gov This has led to the investigation of combinations like gedatolisib with the PARP inhibitor talazoparib (B560058) in triple-negative breast cancer and BRCA1/2-mutant, HER2-negative breast cancers. nih.gov The rationale is that blocking the PI3K pathway may induce a "BRCAness" phenotype, enhancing sensitivity to PARP inhibition. dovepress.com
Combinations with Immunotherapy Modalities in Preclinical Settings
The PI3K/mTOR pathway is also a crucial regulator of immune cell function, and its inhibition can modulate the tumor immune microenvironment. This has spurred preclinical investigations into combining PI3K/mTOR inhibitors with immunotherapy.
Preclinical studies have shown that combining PI3K inhibitors with anti-PD-1 antibodies can produce synergistic effects and improve tumor control. researchgate.net The combination of gedatolisib with immunotherapy has been shown to stimulate the response of dendritic cells, CD8+ T cells, and natural killer cells, suggesting that targeting the PI3K/AKT pathway may enhance the efficacy of immune checkpoint inhibitors in breast cancer. researchgate.net Blockade of the PD-1/PD-L1 pathway with monoclonal antibodies has been shown in preclinical models to enhance the immune response, leading to tumor rejection. google.com
Interactive Data Table of Preclinical Combination Findings
| Combination Class | PI3K/mTOR Inhibitor | Combination Agent(s) | Cancer Model(s) | Key Preclinical Finding | Citation |
|---|---|---|---|---|---|
| MAPK Pathway Inhibitors | Voxtalisib | Pimasertib (MEK inhibitor) | Basal-like Breast Cancer, Melanoma | Dual inhibition increased therapeutic efficacy. | researchgate.net |
| Gedatolisib | Palbociclib (CDK4/6 inhibitor) | Colorectal Cancer | Synergistic anti-proliferative effects; superior to Palbociclib + MEK inhibitor combination. | nih.govnih.govtandfonline.com | |
| Bcl-2 Family Inhibitors | Gedatolisib | Palbociclib | Colorectal Cancer (PIK3CA mutant) | Increased levels of pro-apoptotic BAX and anti-apoptotic Bcl-2. | nih.govnih.govresearchgate.net |
| HER2-Targeted Therapies | Gedatolisib | Palbociclib, Fulvestrant | ER+/HER2- Breast Cancer (PIK3CA mutant) | Superior anti-tumor activity compared to single or dual agent combinations in xenograft models. | onclive.com |
| Other Kinase Inhibitors | Gedatolisib | Talazoparib (PARP inhibitor) | Triple-Negative Breast Cancer | PI3K inhibition sensitizes to PARP inhibition through increased DNA damage. | nih.gov |
| Ganetespib (Hsp90i) | Gedatolisib | KRAS-mutant NSCLC | Combination explored to overcome resistance to Hsp90 inhibition. | nih.gov | |
| Immunotherapy | Gedatolisib | Immune Checkpoint Inhibitors | Breast Cancer | Stimulated dendritic cells, CD8+ T cells, and NK cells, enhancing anti-tumor immunity. | researchgate.net |
| PI3K Inhibitors | Anti-PD-1 Antibodies | General Tumor Models | Synergistic effects leading to improved tumor control. | researchgate.net |
Immune Checkpoint Inhibitor Synergism
The combination of PI3K/mTOR pathway inhibitors with immune checkpoint inhibitors (ICIs) has shown significant synergistic anti-tumor effects in various preclinical models. nih.govnih.gov The rationale for this combination lies in the ability of PI3K/mTOR inhibitors to remodel the tumor immune microenvironment from an immunosuppressive to an immunostimulatory state, thereby enhancing the efficacy of ICIs that work by releasing the "brakes" on the immune system. nih.govfrontiersin.org
Research in preclinical breast cancer models has demonstrated that inhibiting the PI3K/mTOR pathway can suppress cancer growth and foster anti-tumor immune responses that work synergistically with ICIs. nih.gov A study comparing different PI3K inhibitors found that a broad-spectrum PI3K/mTOR inhibitor (gedatolisib) combined with ICI resulted in significantly greater tumor growth inhibition compared to ICI treatment alone. nih.govmdpi.com This enhanced effect was associated with the induction of durable dendritic-cell, CD8+ T-cell, and natural killer (NK)-cell responses. nih.govmdpi.com In contrast, a PI3Kα-specific inhibitor did not produce the same synergistic effect with ICI, highlighting the importance of broad pathway inhibition for immune modulation. nih.govmdpi.com
Increasing the infiltration of CD8+ T-cells and decreasing the infiltration of immunosuppressive regulatory T-cells (Tregs). nih.govnih.gov
Upregulating the expression of co-stimulatory molecules (CD80, CD86) and antigen-presenting molecules (MHC-I, MHC-II) on dendritic cells. nih.govnih.gov
Boosting the production of multiple immunostimulatory cytokines and granzyme B. nih.govnih.gov
Mechanistically, the loss of the tumor suppressor PTEN, a negative regulator of the PI3K pathway, has been linked to increased expression of the immune checkpoint ligand PD-L1. frontiersin.org This provides a direct link between PI3K pathway activation and immune evasion, suggesting that inhibiting the pathway can reduce PD-L1 expression and counteract the suppression of T-cell proliferation and survival, thus potentiating the effect of anti-PD-L1 therapies. frontiersin.org
Table 1: Preclinical Findings for PI3K/mTOR Inhibitors with Immune Checkpoint Inhibitors
| Inhibitor Class | Specific Inhibitor | Cancer Model | Key Immunological Findings | Reference |
|---|---|---|---|---|
| Dual PI3K/mTOR | Gedatolisib | Breast Cancer (PyMT) | Significantly greater tumor growth inhibition with ICI. Induced durable dendritic-cell, CD8+ T-cell, and NK-cell responses. | nih.govmdpi.com |
| Pan-PI3K | Copanlisib | Bladder Cancer | Improved overall survival. Increased CD8+ T-cell infiltration, decreased Treg infiltration. Upregulated CD80, CD86, MHC-I, MHC-II on dendritic cells. | nih.govnih.gov |
| Pan-PI3K | Copanlisib | Breast Cancer (PyMT) | Increased activation of intratumoral CD8+ T-cells when combined with ICI, but did not inhibit tumor growth more than ICI alone. | nih.govmdpi.com |
| PI3Kα-specific | Alpelisib | Breast Cancer (PyMT) | Did not significantly affect tumor-infiltrating CD8+ T-cell numbers and did not synergize with ICI. | nih.govmdpi.com |
Enhancement of Anti-Tumor Vaccine Efficacy
PI3K/mTOR inhibitors represent a promising strategy to augment the effectiveness of anti-tumor vaccines by tackling the immunosuppressive nature of the tumor microenvironment (TME). nih.govmdpi.com Cancer vaccines work by presenting tumor antigens to the immune system to generate a specific T-cell response, but their efficacy is often limited by tumor-induced immune suppression. researchgate.net Preclinical studies provide strong evidence that combining PI3K inhibitors with cancer vaccines can produce synergistic effects. nih.govmdpi.com
The key mechanisms for this enhancement include:
Restoring Dendritic Cell (DC) Function: DCs are critical for presenting tumor antigens to T-cells. However, their function is often impaired within the TME. PI3K inhibitors have been shown to restore compromised DC function and improve DC-mediated antigen presentation, which strengthens tumor-specific T-cell responses and enhances vaccine-induced immune priming. nih.govmdpi.comresearchgate.net
Mitigating Immunosuppressive Cells: The PI3K pathway is involved in the proliferation and function of immunosuppressive cells like Tregs and myeloid-derived suppressor cells (MDSCs). researchgate.net By inhibiting this pathway, PI3K inhibitors can reduce the activity of these cells, thereby relieving the suppression of effector T-cells and boosting vaccine-induced T-cell responses. nih.govmdpi.com
This immunomodulatory role suggests that PI3K inhibitors can act as potent adjuvants for cancer vaccines. mdpi.com Furthermore, these findings support the investigation of triple-combination therapies—comprising a PI3K inhibitor, an immune checkpoint inhibitor, and a cancer vaccine—to target multiple, complementary immunoregulatory pathways for a more robust and durable anti-tumor effect. nih.govmdpi.com
Table 2: Rationale for Combining PI3K/mTOR Inhibitors with Anti-Tumor Vaccines
| Mechanism | Effect of PI3K/mTOR Inhibition | Impact on Vaccine Efficacy | Reference |
|---|---|---|---|
| Dendritic Cell (DC) Function | Restores compromised DC function and enhances antigen presentation. | Improves immune priming and strengthens activation of tumor-specific T-cells. | nih.govmdpi.comresearchgate.net |
| Immunosuppressive Cells (Tregs, MDSCs) | Reduces the activity and proliferation of Tregs and MDSCs. | Alleviates suppression of effector T-cells, enhancing T-cell responses generated by the vaccine. | nih.govmdpi.comresearchgate.net |
| Tumor Microenvironment (TME) | Contributes to the reprogramming of the TME from immunosuppressive to immunostimulatory. | Fosters stronger and more sustained anti-tumor immune responses. | nih.govmdpi.com |
Biomarker Discovery and Validation for Xl Pi3k/mtor Inhibitors in Preclinical Research
Identification of Predictive Biomarkers of Response
Predictive biomarkers are crucial for selecting patients who are most likely to benefit from PI3K/mTOR inhibitors. Preclinical studies have identified several categories of biomarkers that correlate with sensitivity to these agents.
Genomic alterations that lead to the activation of the PI3K/mTOR pathway are among the most studied predictive biomarkers. frontiersin.org
PIK3CA Mutations: Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are frequently observed in various cancers. pnas.org Preclinical models have consistently shown that tumor cells with PIK3CA mutations exhibit increased sensitivity to PI3K/mTOR inhibitors. aacrjournals.orgnih.gov For instance, in breast cancer cell lines, the presence of PIK3CA mutations was a strong predictor of response to the dual PI3K/mTOR inhibitor BEZ235. frontiersin.org Similarly, in patient-derived xenograft (PDX) models of triple-negative breast cancer (TNBC), those with PIK3CA mutations showed significant tumor growth inhibition when treated with PI3K pathway inhibitors. thno.org
PTEN Loss/Mutations: The tumor suppressor gene PTEN negatively regulates the PI3K pathway. nih.gov Loss of PTEN function, either through mutation or deletion, leads to pathway hyperactivation. Preclinical data suggest that breast cancer cells with PTEN loss are more sensitive to PI3K/AKT inhibitors. frontiersin.org In some preclinical models, PTEN loss has been associated with sensitivity to mTOR inhibitors. frontiersin.org However, the predictive value of PTEN status can be context-dependent, with some studies showing a less consistent correlation compared to PIK3CA mutations. nih.gov
AKT Mutations/Amplifications: While less common than PIK3CA or PTEN alterations, activating mutations in AKT1, such as the E17K mutation, can also sensitize tumors to pathway inhibitors. nih.govaacrjournals.org In TNBC PDX models, those harboring AKT1 mutations responded to mTOR and dual PI3K/mTOR inhibitors. thno.org
The following table summarizes key genomic alterations and their observed preclinical association with sensitivity to PI3K/mTOR inhibitors.
| Biomarker | Alteration Type | Preclinical Observation | Cancer Models |
| PIK3CA | Activating Mutations | Increased sensitivity to pan-PI3K and dual PI3K/mTOR inhibitors. frontiersin.orgaacrjournals.orgnih.gov | Breast Cancer, Gynecologic Cancers |
| PTEN | Loss of Function (Mutation/Deletion) | Increased sensitivity to PI3K/AKT and mTOR inhibitors. frontiersin.orgfrontiersin.org | Breast Cancer |
| AKT1 | Activating Mutations (e.g., E17K) | Sensitivity to AKT, mTOR, and dual PI3K/mTOR inhibitors. thno.orgaacrjournals.org | Triple-Negative Breast Cancer |
| HER2 (ERBB2) | Amplification | Increased sensitivity, particularly in combination with PIK3CA mutations. frontiersin.orgaacrjournals.orgkoreamed.org | Breast Cancer |
| NF1 | Mutations | High sensitivity to mTOR inhibitors. koreamed.org | Various |
Beyond single-gene alterations, specific gene expression patterns have been identified that correlate with sensitivity to PI3K/mTOR inhibitors.
PI3K Pathway-Related Signatures: A gene signature associated with PIK3CA mutations (PIK3CA-GS) has been shown to predict the mutational status and may serve as a functional biomarker of pathway activation. pnas.orgnih.gov This signature could potentially identify tumors that are dependent on the PI3K pathway, even in the absence of a known activating mutation. pnas.org
Cell-Based Screening Signatures: A study screening numerous human cancer cell lines against the dual PI3K/mTOR inhibitor BEZ235 identified a 14-gene expression signature that was differentially expressed between sensitive and insensitive cell lines. aacrjournals.org This signature included genes like EPCAM and STK31. aacrjournals.org
Growth Factor Signatures: A "growth factor signature" has been proposed as a marker that reflects the activity of the PI3K/Akt/mTOR pathway and could predict sensitivity to its inhibitors. nih.gov
The baseline activation state of key proteins within the PI3K/mTOR pathway can also serve as a predictive biomarker. iiarjournals.org
Phosphorylated AKT (pAKT): High baseline levels of phosphorylated AKT (pAKT) have been associated with sensitivity to PI3K inhibitors in several preclinical studies. nih.gov In breast cancer models, high pAKT levels correlated with response to GDC-0941, even in some models without known PI3K pathway mutations. nih.gov
Phosphorylated S6 (pS6): Phosphorylation of the ribosomal protein S6 (S6) is a downstream marker of mTORC1 activity. nih.gov High baseline pS6 levels have been linked to sensitivity to mTOR inhibitors. nih.gov In patient-derived xenografts, low baseline pAKT and residual pS6 after treatment were associated with resistance. aacrjournals.org
Phosphorylated 4EBP1 (p4EBP1): Phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1) is another critical downstream target of mTORC1. biorxiv.org High baseline expression of p4E-BP1 was associated with sensitivity to the PI3K inhibitor GDC-0941 in a screen of human tumor cell lines. nih.gov
MYC Expression: The oncoprotein MYC is regulated by the mTOR pathway. biorxiv.org Preclinical models have shown that MYC-driven tumors can be sensitive to mTORC1 inhibitors that effectively block 4EBP1 phosphorylation, leading to a decrease in MYC protein levels and tumor regression. biorxiv.org
The tumor microenvironment (TME) is increasingly recognized as a modulator of therapy response. The PI3K/mTOR pathway plays a role in regulating the TME, and certain TME features may predict inhibitor efficacy.
Immune Cell Infiltration: The PI3K/mTOR pathway influences the function of immune cells. nih.gov Inhibition of this pathway can remodel the TME, for example, by increasing the infiltration of CD4+ and CD8+ T cells into the tumor. nih.gov Preclinical studies suggest that PI3K/mTOR inhibition can sensitize tumors to immunotherapy by altering the immune landscape. nih.govmdpi.com This suggests that baseline immune infiltration status could be a predictive biomarker for combination therapies involving PI3K/mTOR inhibitors.
Vascular Normalization: Dual PI3K/mTOR inhibitors like BEZ235 have been shown to normalize tumor vasculature, which can improve tumor oxygenation and enhance the efficacy of radiotherapy. aacrjournals.org This effect on the TME suggests that markers of tumor hypoxia or vascularity could predict response to combination treatments.
Baseline Protein Phosphorylation and Expression Levels (e.g., pAKT, pS6, p4EBP1, MYC)
Identification of Biomarkers of Acquired Resistance
Understanding the mechanisms of acquired resistance is critical for developing subsequent lines of therapy. Preclinical models have been instrumental in identifying biomarkers that emerge as tumors become resistant to PI3K/mTOR inhibitors.
Reactivation of mTOR Signaling: A common mechanism of resistance to PI3Kα inhibitors is the reactivation of mTORC1 signaling. nih.govaacrjournals.org This can occur through genomic alterations in negative regulators of mTORC1, such as TSC1, TSC2, and STK11. aacrjournals.org The persistence of pS6 and p4EBP1 phosphorylation despite PI3K inhibition is a hallmark of this resistance mechanism. nih.gov
Bypass Signaling Pathways: Activation of parallel signaling pathways, such as the MAPK pathway, can confer resistance. mdpi.com The presence of KRAS mutations, for example, has been shown to render cells insensitive to mTOR inhibitors, even in the presence of a sensitizing PIK3CA mutation. koreamed.orgnih.govresearchgate.net
De Novo PTEN Loss: In preclinical models, de novo loss of PTEN expression has been observed in tumors that have developed resistance to the PI3K inhibitor alpelisib. frontiersin.org
Loss of Activating Mutation: In a patient-derived xenograft model, acquired resistance to the AKT inhibitor AZD5363 was associated with the loss of the sensitizing AKT1 p.E17K mutation. aacrjournals.org
Pharmacodynamic Biomarkers for Target Engagement and Pathway Modulation
Pharmacodynamic (PD) biomarkers are used to confirm that a drug is engaging its target and modulating the intended signaling pathway. nih.gov These markers are essential for establishing a biologically effective dose in preclinical and early clinical studies.
Modulation of Phosphoproteins: The most direct PD biomarkers for PI3K/mTOR inhibitors are changes in the phosphorylation status of key pathway components. A reduction in the levels of pAKT, pS6, and p4EBP1 in tumor tissue or surrogate tissues (like peripheral blood mononuclear cells or skin biopsies) after treatment confirms target engagement. nih.govnih.govresearchgate.net For example, the dual PI3K/mTOR inhibitor GDC-0980 showed a dose-dependent reduction of pS6, pAKT, and pPRAS40 in tumor biopsies. researchgate.net Similarly, the mTORC1/2 inhibitor AZD2014 demonstrated inhibition of p4E-BP1 and pAKT in peripheral blood. nih.gov
Metabolic Imaging: Since the PI3K pathway regulates glucose metabolism, imaging techniques like [18F]fluorodeoxyglucose positron emission tomography (FDG-PET) can be used as a non-invasive PD biomarker. drugtargetreview.com A reduction in FDG uptake in tumors after treatment with a PI3K/mTOR inhibitor indicates pathway inhibition. drugtargetreview.comersnet.org This has been demonstrated preclinically with inhibitors like AZD8186 and omipalisib. drugtargetreview.comersnet.org
Gene Expression Changes: Changes in the expression of genes downstream of the PI3K/mTOR pathway can also serve as PD biomarkers. aacrjournals.org
The table below provides examples of pharmacodynamic biomarkers used in preclinical studies of PI3K/mTOR inhibitors.
| Biomarker | Tissue/Method | Inhibitor Class | Observation |
| pAKT, pS6, p4EBP1 | Tumor, PBMCs, Skin | PI3K, mTOR, Dual | Dose-dependent decrease in phosphorylation confirms target engagement. nih.govnih.govresearchgate.net |
| FDG Uptake | PET Imaging | PI3K, Dual | Exposure-dependent reduction in tumor glucose metabolism. drugtargetreview.comersnet.org |
| 4EBP1-eIF4E Complex | Tumor, PBMCs, Skin | mTOR | Increased complex formation indicates inhibition of mTORC1. iiarjournals.orgiiarjournals.org |
Advanced Methodological Considerations in Preclinical Research of Xl Pi3k/mtor Inhibitors
In Vitro Model Systems and Their Application
The initial evaluation of PI3K/mTOR inhibitors heavily relies on in vitro model systems that aim to recapitulate key aspects of tumor biology in a controlled laboratory setting.
Two-Dimensional and Three-Dimensional Cell Culture Techniques
Traditional two-dimensional (2D) cell culture, where cells are grown as a monolayer on a flat surface, has been instrumental in the initial screening and characterization of PI3K/mTOR inhibitors. jcancer.org These systems are advantageous for high-throughput screening of various compounds and for studying fundamental cellular processes like proliferation and apoptosis. nih.gov For instance, studies have utilized 2D cultures to demonstrate the dose-dependent growth inhibition and induction of apoptosis by dual PI3K/mTOR inhibitors in various cancer cell lines. iiarjournals.org
However, the limitations of 2D cultures are well-recognized. They fail to capture the complex three-dimensional (3D) architecture and cell-cell interactions of an in vivo tumor. nih.govnih.gov This has led to the increasing adoption of 3D cell culture models, such as spheroids and organoids, which better mimic the in vivo environment. nih.govnih.gov Research has shown that cancer cells grown in 3D cultures exhibit different signaling pathway activation and drug responses compared to their 2D counterparts. nih.govbiologists.com For example, some studies have reported that 3D cultures can confer resistance to PI3K/mTOR inhibitors, highlighting the importance of these more complex models in predicting in vivo efficacy. nih.govnih.gov The anti-proliferative effect of the PI3K/mTOR inhibitor BEZ235/Dactolisib has been shown to be dependent on the cell line and the use of 2D versus 3D models in ovarian cancer research. mdpi.com
| Culture Model | Advantages | Limitations | Relevance to PI3K/mTOR Inhibitor Research |
| 2D Monolayer | High-throughput, cost-effective, reproducible | Lacks physiological relevance, altered cell morphology and signaling | Initial screening, dose-response curves, basic mechanism of action studies. nih.govjcancer.orgiiarjournals.org |
| 3D Spheroids | Mimics tumor microenvironment, cell-cell interactions, nutrient gradients | More complex, lower throughput | Evaluation of drug penetration, resistance mechanisms, more accurate prediction of in vivo response. nih.govbiologists.commdpi.com |
| Organoids | Patient-derived, preserves original tumor heterogeneity and architecture | Technically demanding, variable success rate | Personalized medicine approaches, studying inhibitor response in specific tumor subtypes. frontiersin.org |
Co-culture Models for Studying Cellular Interactions
Tumors are not just a homogenous mass of cancer cells; they are complex ecosystems composed of various cell types, including fibroblasts, immune cells, and endothelial cells. These stromal cells can significantly influence tumor growth and response to therapy. nih.gov Co-culture models, where cancer cells are grown together with one or more other cell types, are essential for studying these heterotypic interactions.
In the context of PI3K/mTOR inhibitor research, co-culture systems have revealed that stromal cells can mediate resistance to these agents. For example, cancer-associated adipocytes have been shown to stimulate the proliferation and migration of breast cancer cells, a process that can be inhibited by the dual PI3K/mTOR inhibitor BEZ235. jcancer.org Similarly, fibroblasts in the tumor microenvironment can paradoxically activate the PI3K/mTOR pathway in PTEN-competent colorectal cancer cells, thereby sensitizing them to inhibitors like gedatolisib (B612122). nih.gov These findings underscore the necessity of incorporating co-culture models to gain a more comprehensive understanding of how the tumor microenvironment modulates the efficacy of PI3K/mTOR inhibitors. frontiersin.org
In Vivo Animal Model Systems
Refined Xenograft and Patient-Derived Xenograft (PDX) Methodologies
Xenograft models, where human cancer cell lines are implanted into immunocompromised mice, have been a cornerstone of preclinical cancer research. ashpublications.org These models have been widely used to assess the in vivo efficacy of numerous PI3K/mTOR inhibitors, such as gedatolisib and PF-04691502. ashpublications.orgnih.gov However, a significant refinement of this approach is the use of patient-derived xenograft (PDX) models. oncotarget.comaacrjournals.org PDX models involve the direct implantation of fresh tumor tissue from a patient into an immunocompromised mouse, which better preserves the molecular and histological characteristics of the original tumor. aacrjournals.orgresearchgate.net
PDX models have proven to be more predictive of clinical outcomes and are invaluable for studying tumor heterogeneity and identifying biomarkers of response to PI3K/mTOR inhibitors. oncotarget.comaacrjournals.org For instance, studies using PDX models of various cancers have demonstrated the potent anti-leukemic activity of the dual PI3K/mTOR inhibitor gedatolisib and have been used to test combinations of PI3K-mTOR inhibitors with other targeted therapies. ashpublications.orgoncotarget.com
Utility of Genetically Engineered Mouse (GEM) Models
Genetically engineered mouse (GEM) models, where specific genetic alterations that drive cancer are introduced into the mouse genome, offer a powerful tool to study tumorigenesis in an immunocompetent host. nih.govnih.gov These models can faithfully recapitulate the genetic and pathological progression of human cancers. nih.govunclineberger.org GEM models have been instrumental in understanding the role of the PI3K pathway in cancer development and in evaluating the therapeutic response to PI3K/mTOR inhibitors. nih.govnih.gov
For example, a GEM model of colorectal cancer with wild-type PIK3CA demonstrated significant tumor regression when treated with the dual PI3K/mTOR inhibitor NVP-BEZ235. plos.org Similarly, GEM models of breast cancer and melanoma have been used to show the efficacy of combining PI3K/mTOR inhibitors with other targeted agents, such as MEK inhibitors. unclineberger.org These models are particularly useful for investigating mechanisms of resistance that may arise in a more physiologically relevant setting. nih.govoncotarget.com
| Animal Model | Key Features | Applications in PI3K/mTOR Inhibitor Research |
| Cell Line-Derived Xenografts | Human cancer cell lines in immunocompromised mice. | Initial in vivo efficacy testing, dose-finding studies. ashpublications.orgnih.gov |
| Patient-Derived Xenografts (PDX) | Patient tumor tissue in immunocompromised mice; preserves tumor heterogeneity. | Predicting clinical response, biomarker discovery, testing combination therapies. oncotarget.comaacrjournals.orgresearchgate.net |
| Genetically Engineered Mouse (GEM) Models | Spontaneous tumor development in an immunocompetent host with specific genetic alterations. | Studying tumor initiation and progression, evaluating response and resistance in a native immune context. nih.govnih.govunclineberger.orgaacrjournals.org |
| Immunocompetent Syngeneic Models | Mouse tumor cells implanted into mice of the same genetic background. | Investigating the interplay between PI3K/mTOR inhibitors and the immune system. nih.govresearchgate.net |
Importance of Immunocompetent Animal Models for Translational Insights
A major limitation of traditional xenograft and PDX models is the use of immunocompromised mice, which precludes the study of interactions between the therapeutic agent and the host immune system. nih.gov Given that the PI3K/mTOR pathway plays a crucial role in regulating immune cell function, understanding how inhibitors of this pathway affect the anti-tumor immune response is critical for their clinical translation. mdpi.comresearchgate.net
Immunocompetent animal models, such as GEM models and syngeneic models (where mouse tumor cells are implanted into genetically identical mice), are therefore essential. nih.govnih.gov These models allow for the investigation of how PI3K/mTOR inhibitors modulate the tumor immune microenvironment and can be used to evaluate the efficacy of combination therapies with immunomodulatory agents. researchgate.netbohrium.com For instance, research in immunocompetent models has shown that targeting the PI3K/mTOR pathway can have both direct anti-tumor effects and can also impact the function of T cells and other immune cells. nih.govmdpi.com These insights are vital for designing rational combination strategies that harness both targeted therapy and immunotherapy for improved patient outcomes.
Molecular and Cellular Profiling Techniques
In the preclinical assessment of PI3K/mTOR inhibitors, a suite of advanced molecular and cellular profiling techniques is employed to elucidate the drug's mechanism of action, identify biomarkers, and understand mechanisms of resistance. These methods provide a high-resolution view of the cellular response to pathway inhibition.
Transcriptomic and Gene Expression Profiling
Transcriptomic analysis using techniques like RNA sequencing (RNA-seq) and microarrays provides a global view of the gene expression changes induced by PI3K/mTOR inhibitors. This approach is crucial for understanding the broader biological consequences of pathway inhibition beyond direct phosphorylation events.
By performing RNA-seq on isogenic cell models with and without activating PIK3CA mutations, researchers have established that oncogenic PI3K signaling is a primary driver of widespread gene expression alterations. aacrjournals.org Treatment with PI3Kα-specific inhibitors reversed many of these changes. aacrjournals.org A comprehensive transcriptomic investigation revealed that the PI3K pathway not only regulates gene expression but also systematically influences RNA splicing, leading to a switch towards oncogenic RNA isoforms that govern growth, migration, and metabolism. aacrjournals.org
Table 2: Examples of Gene Expression Changes Induced by PI3K/mTOR Inhibitors
| Inhibitor | Cancer Model | Technique | Key Transcriptomic Findings | Reference(s) |
|---|---|---|---|---|
| Alpelisib (PI3Kα inhibitor) | Breast Cancer Cells | RNA-seq | Reverses gene expression alterations caused by PIK3CA mutation; alters RNA splicing of genes like PTK2 and AFMID. | aacrjournals.org |
| NVP-BEZ235 (dual PI3K/mTOR) | Mantle Cell Lymphoma | Microarray | Induced the largest number of gene modulations compared to single-pathway inhibitors, downregulating genes related to angiogenesis and migration. | oncotarget.com |
| IBL-302 (PIM/PI3K/mTOR inhibitor) | Neuroblastoma | RNA-seq | Induced changes in genes related to apoptosis (e.g., caspase-3), cell cycle regulation, and differentiation. | embopress.org |
| PQR309 (dual PI3K/mTOR) | Lymphoma Cell Lines | Microarray | Gene expression signatures induced by PQR309 largely overlapped with those from other signaling inhibitors, indicating a common mode of action. | aacrjournals.org |
| PI3K/mTOR inhibitors | Uterine Leiomyosarcoma | single-cell RNA-seq | Upregulated expression of antigen presentation machinery genes (e.g., B2M, TAP1) in cancer cells, especially when combined with PD-1 inhibitors. | nih.gov |
Advanced Imaging and Cytometry Techniques (e.g., Laser Scanning Cytometry)
Advanced imaging and cytometry techniques offer non-invasive or high-content methods to assess the pharmacodynamic effects of PI3K/mTOR inhibitors in both in vitro and in vivo preclinical models.
Non-invasive Imaging: Positron Emission Tomography (PET) is a key molecular imaging modality used to visualize and quantify metabolic responses to therapy. nih.gov For instance, [18F]FDG-PET, which measures glucose uptake, can monitor the therapeutic benefit of PI3K pathway inhibitors. nih.gov In ovarian cancer models, [18F]FLT-PET, which measures cellular proliferation, showed that uptake of the [18F]-FLT tracer correlated with the level of mTOR inhibition by everolimus. nih.gov These non-invasive techniques are valuable for observing temporal changes in response to treatment in living subjects. nih.gov
Advanced Microscopy and Cytometry: High-throughput immunofluorescence assays, a technology related to laser scanning cytometry, enable the collection of multiparameter data from thousands of single cells. dtic.mil This provides a rich dataset on cellular signaling states, capturing cell-to-cell variability in response to inhibitors that would be missed by population-average methods like western blotting. dtic.mil Confocal microscopy has been used to directly image the uptake and subcellular localization of fluorescently-tagged mTOR inhibitors in living cancer cells, providing insights into drug distribution. researchgate.net Furthermore, multiplex immunofluorescence on tumor tissues allows for the spatial analysis of inhibitor effects on both cancer cells and the tumor microenvironment. In mouse models, this technique showed that PI3K/mTOR inhibition led to increased infiltration of CD4+ and CD8+ T-cells into the tumor, providing a rationale for combination with immunotherapy. nih.gov
Computational and Systems Biology Approaches
The PI3K/mTOR pathway is not a simple linear cascade but a complex, dynamic network with numerous feedback loops and crosstalk with other signaling pathways. nih.govnih.govnih.gov Computational and systems biology approaches are essential for modeling this complexity, understanding how inhibitors perturb the network, and predicting therapeutic outcomes.
Network Analysis of Pathway Perturbations
Network analysis uses mathematical and computational models to simulate the intricate web of interactions within the PI3K/mTOR signaling pathway. nih.govplos.orgplos.org These models integrate experimental data to provide systems-level insights that are not apparent from studying individual components in isolation. plos.org
By constructing mechanistic mathematical models, researchers can simulate the dynamic behavior of the network and analyze how it is perturbed by inhibitors. nih.govplos.org For example, dynamic modeling revealed a previously unknown biphasic dependence of mTORC1 activity on the mTORC2 subunit SIN1, a non-linear relationship that is robust across different cell types and helps explain inconsistent experimental results. nih.gov This type of analysis demonstrates that the network's behavior is often emergent and cannot be predicted by simple linear thinking. nih.govnih.gov Quantitative multiplex co-immunoprecipitation combined with network analysis has been used to define "modules" within the mTOR protein interaction network that respond differently to various kinase inhibitors, showing that inhibitors affect network architecture in a complex manner. nih.gov In triple-negative breast cancer, network analysis suggested that the hyperactivation of the PI3K/AKT axis is critical for cisplatin (B142131) resistance, identifying it as a promising target for combination therapy. nih.gov
Predictive Modeling of Drug Response and Resistance
A major goal of preclinical research is to identify which tumors will respond to a given therapy and to understand how resistance develops. Computational modeling plays a crucial role in achieving this by integrating diverse datasets to build predictive models of drug sensitivity. plos.orgnih.govbiorxiv.org
Models are often built using genomic, transcriptomic, and proteomic data from large panels of cancer cell lines. nih.govascopubs.org Preclinical evidence suggests that aberrations such as PIK3CA mutations and PTEN loss can predict sensitivity to PI3K/mTOR inhibitors. nih.govfrontiersin.org However, the predictive power of single biomarkers can be limited. For instance, while PIK3CA mutations are associated with response in some contexts, they are not universally predictive. nih.govascopubs.org Predictive models can integrate multiple data types to improve accuracy. A gene signature derived from PIK3CA-mutant breast cancers was able to predict mutation status and also identify rapamycin-resistant cell lines. ascopubs.org
Computational models are also vital for understanding and predicting acquired resistance. nih.gov Models can simulate the feedback mechanisms, such as the relief of negative feedback from S6K to RTKs, that are often activated upon mTORC1 inhibition, leading to PI3K pathway reactivation. nih.gov This provides a strong rationale for using dual PI3K/mTOR inhibitors. nih.govcancernetwork.com Furthermore, modeling has helped identify other resistance mechanisms, such as the amplification of the mutant PIK3CA allele or the activation of parallel pathways involving MYC. nih.govmdpi.com These predictive models are instrumental in identifying rational drug combinations designed to overcome or prevent resistance. plos.orgnih.gov For example, computational modeling of inhibitor effects in luminal breast cancer cells helped recapitulate and explain the differential impact of PI3K-only versus dual PI3K/mTOR inhibition. biorxiv.org
Table 3: Computationally Identified Factors in Predicting PI3K/mTOR Inhibitor Response
| Modeling Approach | Key Input Data | Predictive Finding / Insight | Implication | Reference(s) |
|---|---|---|---|---|
| Genomic & Proteomic Correlation | PIK3CA/PTEN mutation status, pAkt levels | PIK3CA mutations and high baseline pAkt levels are associated with sensitivity to GDC-0941. | Identifies potential patient stratification biomarkers. | nih.gov |
| Mechanistic Dynamic Modeling | Protein expression/interaction kinetics | Simulates feedback loops (e.g., mTORC1 inhibition leading to PI3K activation) that cause resistance to rapalogs. | Provides rationale for dual PI3K/mTOR inhibitors over mTORC1-only inhibitors. | nih.gov |
| Bayesian Modular Response Analysis | Kinase signaling network data | Identified hyperactivation of the PI3K/AKT axis as a key factor in cisplatin resistance in TNBC. | Suggests PI3K/AKT inhibitors as a synergistic combination with chemotherapy. | nih.gov |
| Mathematical Modeling | Parameter space analysis (Singularity Theory) | Characterized parameter regions corresponding to different phenotypic responses to inhibitors. | Allows for systematic exploration of combination therapies to enhance efficacy and reduce toxicity. | nih.gov |
| Transcriptomic Signature Modeling | Drug-induced gene expression profiles | Developed a PI3K-Akt-mTOR pathway activity score that predicts prognosis and chemotherapy response in breast cancer. | Enables functional assessment of pathway activity from tumor transcriptomes. | nih.gov |
Table 4: Compound Names Mentioned in the Article
| Compound Name | Target(s) |
|---|---|
| A66 | PI3Kα |
| Alpelisib (BYL719) | PI3Kα |
| AS-252424 | PI3Kγ |
| BEZ235 (NVP-BEZ235) | Dual PI3K/mTOR |
| Everolimus | mTORC1 |
| GDC-0941 | pan-PI3K |
| GNE-493 | PI3K/mTOR |
| IBL-302 | PIM/PI3K/mTOR |
| NVP-BKM120 | pan-PI3K |
| PI-103 | PI3K/mTOR |
| PQR309 (Bimiralisib) | Dual PI3K/mTOR |
Future Research Trajectories for Xl Pi3k/mtor Inhibitors Academic Perspective
Comprehensive Mapping of Signaling Crosstalk and Network Perturbations
Future academic research is poised to delve deeper into the intricate signaling networks affected by PI3K/mTOR inhibitors. A critical area of investigation is the comprehensive mapping of crosstalk between the PI3K/AKT/mTOR pathway and other crucial signaling cascades, such as the RAF/MEK/ERK pathway. rsc.orgresearchgate.netresearchgate.net Understanding these interconnections is vital, as they can mediate compensatory mechanisms that limit the efficacy of targeted therapies. rsc.orgresearchgate.net
Dynamic modeling of the PI3K/mTOR signaling network will be instrumental in uncovering emergent network behaviors and understanding the complex interconnectivities. For instance, research has already shown that inhibiting one component, like mTORC2, can paradoxically enhance mTORC1 activation in certain contexts, which could dampen the therapeutic effect. Time-dependent analysis of signaling network perturbations following treatment with PI3K/mTOR inhibitors, alone or in combination with other treatments like ionizing radiation, will provide a more granular understanding of the cellular response. nih.gov This systems-level approach, integrating time-series signaling data with phenotypic outcomes, will be essential for predicting treatment responses based on the genetic background of the cancer. nih.gov
Delineation of Tissue-Specific and Isoform-Specific Roles in Pathophysiology
A significant avenue for future research lies in elucidating the tissue-specific and isoform-specific functions of PI3K and mTOR in various diseases. The class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) exhibit different expression patterns and roles in normal physiology and disease. oncotarget.comfrontiersin.org While p110α and p110β are ubiquitously expressed and involved in cellular proliferation and insulin (B600854) signaling, p110γ and p110δ are primarily found in leukocytes and play roles in immune function and inflammation. oncotarget.comfrontiersin.orgmdpi.com
Research has indicated that certain cancers may be dependent on a single PI3K isoform, a phenomenon that appears to be tissue-context dependent. frontiersin.org For example, some prostate cancer models rely solely on PI3Kβ activity, while certain thyroid tumors depend on PI3Kα. frontiersin.org This highlights the need for further investigation into which specific isoforms are the key drivers in different pathologies.
Furthermore, the roles of PI3K isoforms extend to non-cancerous conditions. In the central nervous system (CNS), PI3Kγ and PI3Kδ are of particular interest for their roles in regulating neuroinflammation by influencing microglia, astrocytes, neurons, and oligodendrocytes. mdpi.com Similarly, in hyperproliferative skin disorders like psoriasis, specific PI3K isoforms have been identified as promising therapeutic targets. frontiersin.org Future studies will need to continue to unravel these specific roles to develop more targeted and effective therapies with potentially fewer side effects. frontiersin.org
Investigation of Epigenetic Regulation of the PI3K/AKT/mTOR Pathway
The interplay between the PI3K/AKT/mTOR pathway and epigenetic modifications is an emerging and critical area of academic inquiry. uib.nonih.gov Aberrant PI3K/AKT/mTOR signaling can influence epigenetic mechanisms, including DNA methylation and histone modifications, which in turn contribute to oncogenesis and therapeutic resistance. uib.nomdpi.comresearchgate.net
Future research will focus on several key areas:
DNA Methylation: The PI3K/AKT pathway can regulate DNA methyltransferases (DNMTs), such as DNMT1 and DNMT3a, affecting global and locus-specific DNA methylation patterns. nih.gov For example, AKT-mediated phosphorylation can increase the stability of DNMT1. nih.gov Further studies are needed to understand how PI3K/mTOR inhibitors impact these processes and the downstream consequences for gene expression in various diseases, including pancreatic and breast cancer. uib.nomdpi.com
Histone Modifications: The mTOR signaling pathway is a direct regulator of histone modifications. mdpi.com mTORC1 can interact with histone methyltransferases like EZH2 and G9a to alter repressive histone marks such as H3K27me3 and H3K9me2, thereby controlling cell proliferation and autophagy. mdpi.commdpi.com Recent findings have also linked the PI3K/AKT/mTOR pathway to histone lactylation, an epigenetic modification influenced by cellular lactate (B86563) levels, which can lead to cellular exhaustion. digitellinc.com Further investigation into how PI3K/mTOR inhibitors modulate the "histone code" is crucial.
Non-coding RNAs: The role of non-coding RNAs in regulating the PI3K/AKT/mTOR pathway is another important research frontier. uib.nonih.gov
Understanding these epigenetic regulatory networks will provide a more complete picture of how the PI3K/AKT/mTOR pathway drives disease and may unveil novel therapeutic strategies that combine PI3K/mTOR inhibitors with epigenetic drugs. nih.gov
Advanced Studies on the Role of the Tumor Microenvironment in Response and Resistance
The tumor microenvironment (TME) is increasingly recognized as a critical determinant of therapeutic response and resistance to PI3K/mTOR inhibitors. nih.govpnas.org Future academic research will focus on dissecting the complex interactions between cancer cells and the various components of the TME, including immune cells, fibroblasts, and the extracellular matrix.
Key research trajectories include:
Immune Modulation: The PI3K/mTOR pathway is a central regulator of the TME and can foster an immunosuppressive environment, contributing to resistance to immune checkpoint blockade (ICB). nih.govmdpi.com Conversely, inhibiting this pathway can remodel the TME by repolarizing macrophages to an anti-tumorigenic phenotype and enhancing T-cell infiltration. nih.gov However, this can also lead to the expression of exhaustion markers like PD-1 on infiltrating T-cells. nih.gov Future studies will aim to optimize combination therapies of PI3K/mTOR inhibitors and ICB to maximize anti-tumor immunity. nih.govmdpi.com
Fibroblast-Mediated Resistance: Stromal fibroblasts within the TME can secrete factors that sustain PI3K/AKT/mTOR pathway activity in cancer cells, even in the presence of targeted inhibitors, thereby limiting therapeutic response. pnas.org Research will need to further characterize these paracrine signaling mechanisms and identify strategies to overcome this resistance, potentially by targeting downstream survival pathways. pnas.org
Metabolic Competition: The metabolic interplay within the TME is a crucial area of investigation. Tumor cells can outcompete immune cells for essential nutrients like glucose, leading to sustained mTOR signaling in cancer cells and impaired T-cell function. frontiersin.org Understanding and targeting this metabolic competition will be a key future direction.
Discovery and Characterization of Novel PI3K/mTOR Interacting Proteins and Compensatory Pathways
A significant challenge in targeting the PI3K/mTOR pathway is the existence of intrinsic and acquired resistance mechanisms, often driven by the activation of compensatory signaling pathways. rsc.orgnih.gov Future academic research will be dedicated to the discovery and characterization of novel proteins that interact with the PI3K/mTOR network and the elucidation of these escape routes.
A comprehensive understanding of the PI3K/AKT/mTOR interactome is essential. rsc.orgresearchgate.netresearchgate.net This involves identifying all upstream regulators and downstream effectors, as well as the intricate network of feedback loops. researchgate.net For example, inhibition of mTORC1 can lead to a feedback activation of Akt via mTORC2, which can dampen the anti-tumor effects. glowm.com Similarly, inhibition of specific PI3K isoforms can lead to the compensatory activation of other isoforms. frontiersin.org
Advanced proteomic and systems biology approaches will be crucial for constructing comprehensive network maps and identifying previously unknown interacting proteins and compensatory loops. rsc.orgresearchgate.net This knowledge will be instrumental in designing more effective combinatorial therapeutic strategies that can anticipate and overcome resistance. rsc.org For instance, in tumors with KRAS mutations, inhibitors of the PI3K pathway alone are often ineffective due to crosstalk with the Ras pathway, suggesting the need for combination therapies. glowm.com
Optimization of Preclinical Models for Enhanced Translational Fidelity
The development of more predictive preclinical models is paramount for improving the clinical translation of PI3K/mTOR inhibitors. crownbio.commdpi.com While traditional 2D cell culture and cell line-derived xenograft (CDX) models have been useful, they often fail to recapitulate the complexity of human tumors. mdpi.com
Future research will focus on the optimization and utilization of more advanced preclinical models:
Patient-Derived Xenografts (PDX): PDX models, created by directly implanting patient tumor tissue into immunocompromised mice, maintain a higher degree of fidelity to the original tumor's histology, genetic profile, and heterogeneity. crownbio.commdpi.comnih.gov They are considered more predictive for preclinical studies. crownbio.com
Organoids: Tumor organoids are three-dimensional (3D) in vitro cultures that can be derived from patient tumors and better mimic the cellular organization and heterogeneity of the primary tumor. mdpi.com They are valuable for studying cancer progression and for drug screening. mdpi.com
Genetically Engineered Mouse Models (GEMMs): GEMMs, which carry specific genetic alterations, are useful for studying tumor initiation and progression in the context of an intact immune system. mdpi.com
Humanized Mice: The use of humanized mouse models, which have a reconstituted human immune system, is crucial for evaluating the interaction between PI3K/mTOR inhibitors and the immune system, particularly for studying combination immunotherapies. nih.gov
A key goal is to enhance the "translational fidelity" of these models, ensuring that the findings from preclinical research more accurately predict clinical outcomes in patients. crownbio.comnih.govcancer.gov This includes developing informatics platforms for comparative analyses between preclinical models and human tumors. cancer.gov
Exploration of Non-Oncological Research Applications (e.g., Neurodegeneration, Autoimmune Disorders, Metabolic Diseases)
While the primary focus of PI3K/mTOR inhibitor research has been in oncology, there is a growing interest in exploring their therapeutic potential in a range of non-oncological diseases. qiagen.comtandfonline.commdpi.com The central role of the PI3K/AKT/mTOR pathway in regulating fundamental cellular processes like growth, metabolism, and inflammation makes it a plausible target in various pathologies. qiagen.comtandfonline.com
Future academic research will increasingly investigate the application of PI3K/mTOR inhibitors in:
Neurodegenerative and Psychiatric Disorders: Dysregulation of the PI3K/AKT/mTOR pathway is implicated in conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy. mdpi.comexplorationpub.comresearchgate.net Inhibitors of this pathway have shown promise in preclinical models by reducing neuroinflammation, clearing protein aggregates through autophagy, and promoting neuronal survival. mdpi.comresearchgate.netscientificarchives.com For instance, the mTOR inhibitor rapamycin (B549165) has been shown to reduce Aβ and tau pathology in Alzheimer's models. explorationpub.com
Autoimmune and Inflammatory Disorders: Given the critical role of PI3K isoforms, particularly p110δ and p110γ, in immune cell function, inhibitors targeting these isoforms are being explored for autoimmune diseases. mdpi.comfrontiersin.org
Metabolic Diseases: The PI3K/AKT/mTOR pathway is a key regulator of metabolism, including insulin signaling and adipogenesis. mdpi.commdpi.comamegroups.org Its dysregulation is linked to conditions like type 2 diabetes and obesity, making it a potential therapeutic target. tandfonline.commdpi.com
Hyperproliferative Skin Disorders: The pathway's involvement in cell proliferation has led to research on its role in skin conditions like psoriasis. frontiersin.org
These explorations into non-oncological applications represent a significant and expanding frontier for PI3K/mTOR inhibitor research.
Q & A
Q. What structural and computational methodologies elucidate the dual inhibitory mechanism of XL765 against PI3K and mTOR?
To investigate the binding mechanisms, molecular docking and molecular dynamics simulations are employed. These methods analyze interactions between XL765 and the ATP-binding pockets of PI3Kγ/mTOR, identifying key residues (e.g., Val882 in PI3Kγ and Trp2239 in mTOR) and forces (hydrophobic interactions, hydrogen bonds) stabilizing inhibitor binding . Virtual screening of compound libraries can further prioritize novel dual inhibitors by comparing binding energies and interaction profiles to XL765 .
Q. How do preclinical models validate the antitumor efficacy of XL765?
In vitro assays (e.g., MTT, clonogenic survival) measure XL765’s inhibition of cancer cell proliferation (IC₅₀ values range: 0.1–1 μM in prostate cancer models) . In vivo xenograft models assess tumor volume reduction and angiogenesis inhibition via immunohistochemistry (e.g., CD31 staining for microvessel density) . Dose-response studies in these models typically use oral administration (10–100 mg/kg daily) to mimic clinical pharmacokinetics .
Q. Why is dual PI3K/mTOR inhibition superior to single-target inhibition in cancer therapy?
Single-target inhibitors (e.g., PI3K inhibitor XL147 or mTOR inhibitor rapamycin) often fail due to compensatory pathway activation (e.g., AKT rebound via mTORC2). XL765’s dual inhibition blocks both PI3K (preventing PIP3 production) and mTORC1/2 (suppressing S6K/4EBP1 and AKT), reducing feedback loops. Comparative studies in prostate cancer show XL765 achieves >50% greater apoptosis induction than monotherapies .
Advanced Research Questions
Q. How can researchers model resistance to PI3K/mTOR inhibitors and evaluate XL765’s efficacy in resistant tumors?
Resistance mechanisms (e.g., AXL receptor tyrosine kinase upregulation) are modeled by chronically exposing cancer cells to sublethal inhibitor doses. RNA sequencing or phospho-proteomic profiling identifies adaptive signaling nodes. XL765’s dual inhibition is tested in these resistant lines, with synergy assays (e.g., Chou-Talalay combination index) validating its ability to overcome resistance .
Q. What experimental designs assess the synergy between XL765 and inhibitors of parallel pathways (e.g., IGF-IR)?
Co-treatment studies with IGF-IR inhibitors (e.g., BMS-754807) and XL765 are conducted in 2D/3D cultures. Western blotting tracks downstream effectors (e.g., p-IGF-IR, p-AKT, p-S6). Synergy is quantified using the Chou-Talalay method, where combination indices (CI) <1 indicate synergistic effects . In melanoma models, CI values of 0.3–0.7 have been reported for such combinations .
Q. How does PIK3CA mutation status influence XL765’s preclinical application?
Genomic sequencing of patient-derived xenografts (PDXs) or cell lines identifies hotspot mutations (e.g., H1047R in PIK3CA). XL765’s efficacy is compared in isogenic PIK3CA-mutant vs. wild-type models, with mutant lines typically showing heightened sensitivity (e.g., 2–3-fold lower IC₅₀) due to constitutive PI3K activation .
Q. What computational strategies guide the development of next-generation dual PI3K/mTOR inhibitors?
Structure-based drug design (SBDD) leverages XL765’s co-crystal data to optimize scaffold interactions. Pharmacophore modeling prioritizes compounds with dual-binding motifs, while free-energy perturbation (FEP) calculations refine inhibitor selectivity. Libraries are screened for ADMET properties early to enhance drug-likeness .
Methodological Considerations
- Data Contradictions : Discrepancies in clinical trial outcomes (e.g., variable response rates in solid tumors) may arise from tumor heterogeneity. Single-cell RNA sequencing of pre/post-treatment biopsies can resolve subpopulation-specific resistance .
- Experimental Controls : Include rapamycin (mTOR-specific) and LY294002 (PI3K-specific) as comparators in dual-inhibition studies .
- Pathway Crosstalk : Use phospho-specific flow cytometry to monitor cross-activation of RAS/MAPK or JAK/STAT pathways during XL765 treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
